Tris-succinimidyl-1,3,5-benzenetricarboxylate
Description
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Properties
IUPAC Name |
tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFNKSPKXMSVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459309 | |
| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268539-19-1 | |
| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Tris-succinimidyl-1,3,5-benzenetricarboxylate
Abstract
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a trifunctional, amine-reactive crosslinking agent with significant utility in bioconjugation, drug delivery, and advanced materials science.[1][2] This guide provides a comprehensive overview of its core chemical properties, reaction mechanisms, and practical considerations for its application. We will delve into the kinetics of N-hydroxysuccinimide (NHS) ester chemistry, the critical role of pH in balancing aminolysis and hydrolysis, and provide field-proven insights for designing and optimizing conjugation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and reactive properties of this versatile molecule.
Introduction: A Trifunctional Crosslinker for Advanced Applications
Tris-succinimidyl-1,3,5-benzenetricarboxylate, also known as tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate[3], is a homobifunctional crosslinker characterized by a rigid benzene core derivatized with three amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2] This unique C3-symmetric structure allows for the creation of well-defined, crosslinked networks, making it an invaluable tool for applications requiring high-density labeling or the formation of complex, three-dimensional structures.[1] Its principal applications lie in bioconjugation, where it is used to link proteins, antibodies, or other biomolecules to surfaces or to each other, and in the development of hydrogels and nanocarriers for targeted drug delivery and vaccine development.[1][2]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of Tris-succinimidyl-1,3,5-benzenetricarboxylate is essential for its effective use. These properties dictate its handling, storage, and behavior in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₅N₃O₁₂ | [2][4] |
| Molecular Weight | 501.36 g/mol | [2][4] |
| CAS Number | 268539-19-1 | [2][3] |
| Appearance | White solid | [2] |
| Melting Point | 247 - 251 °C | [2] |
| Purity | ≥ 99% (by NMR) | [2] |
| Storage Conditions | 0-8 °C, protect from moisture | [2][5][6] |
Solubility: Like many non-sulfonated NHS esters, Tris-succinimidyl-1,3,5-benzenetricarboxylate is sparingly soluble in aqueous buffers.[7][8] It is typically dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a stock solution before being added to the aqueous reaction mixture.[7][8] The final concentration of the organic solvent in the reaction should be minimized, generally between 0.5% and 10%, to avoid denaturation of protein targets.[7]
The Chemistry of NHS Ester Reactivity: Mechanism and Kinetics
The utility of Tris-succinimidyl-1,3,5-benzenetricarboxylate as a crosslinker is derived from the reactivity of its three NHS ester groups towards primary amines.
The Fundamental Reaction: Nucleophilic Acyl Substitution
The core reaction is a nucleophilic acyl substitution.[9][10] An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, covalent amide bond.[9][10] Primary amines are abundant in biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[9][11]
Caption: General experimental workflow for protein crosslinking.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Allow the vial of Tris-succinimidyl-1,3,5-benzenetricarboxylate to equilibrate to room temperature before opening to prevent moisture condensation. [6][12] * Prepare the protein solution in an appropriate amine-free buffer at the desired concentration.
-
Immediately before use, prepare a stock solution of the crosslinker (e.g., 10-20 mM) in anhydrous DMSO or DMF. [7][8][12]
-
-
Crosslinking Reaction:
-
Add a calculated amount of the crosslinker stock solution to the protein solution. A 10- to 20-fold molar excess of the crosslinker over the protein is a common starting point. [12]The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. [7]Lower temperatures can help to minimize hydrolysis and preserve protein activity. [6]
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 25-60 mM. [6][7][12]Allow the quenching reaction to proceed for 15-20 minutes at room temperature. [6][12] * Remove excess, unreacted, and quenched crosslinker, as well as the NHS byproduct, by dialysis or size-exclusion chromatography (desalting). [6][12]
-
Monitoring the Reaction
The extent of the competing hydrolysis reaction can be monitored spectrophotometrically. The released N-hydroxysuccinimide (NHS) byproduct absorbs light in the 260-280 nm range. [7]An increase in absorbance at 260 nm over time in a solution of the crosslinker in buffer (without the target amine) can be used to determine the rate of hydrolysis under specific experimental conditions. [13][14]
Applications in Research and Development
The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate makes it a powerful tool in several areas of scientific research.
-
Bioconjugation: It is widely used to link biomolecules such as proteins and antibodies to other molecules or surfaces. [1][2]This is fundamental for the development of immunoassays, biosensors, and affinity chromatography matrices.
-
Drug Delivery and Nanomedicine: The ability to form crosslinked networks is leveraged in the creation of hydrogels and nanocarriers for the controlled release and targeted delivery of therapeutic agents. [1][2]* Vaccine Development: It plays a role in conjugating antigens to carrier proteins, which can enhance the immunogenic response and stability of vaccine formulations. [1][2]* Protein Interaction Analysis: By covalently linking interacting proteins, it can be used to "trap" transient or weak protein-protein interactions for subsequent analysis by techniques such as mass spectrometry. [15]
Safety and Handling
While comprehensive toxicological data is not available for Tris-succinimidyl-1,3,5-benzenetricarboxylate, standard laboratory safety precautions should be observed. It may cause skin, eye, and respiratory irritation. [16][17]
-
Personal Protective Equipment: Wear appropriate protective gloves, safety goggles, and a lab coat when handling the solid compound and its solutions. [17]* Handling: Use in a well-ventilated area or a chemical fume hood. [17]Avoid breathing dust. [17]Wash hands thoroughly after handling. [17]* Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C) to prevent hydrolysis. [2][5][6]
Conclusion
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a potent and versatile trifunctional crosslinker. Its rigid core and three amine-reactive NHS ester groups enable the precise construction of complex biomolecular architectures. A thorough understanding of its chemical properties, particularly the interplay between aminolysis and hydrolysis as a function of pH, is paramount for its successful application. By carefully controlling reaction conditions and following established protocols, researchers can effectively harness the capabilities of this reagent for a wide range of applications in bioconjugation, drug delivery, and materials science.
References
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1370-1381. Retrieved from [Link]
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Li, Z., & Liu, G. (2012). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Nuclear Medicine and Biology, 39(3), 393-397. Retrieved from [Link]
-
Li, Z., & Liu, G. (2012). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. PubMed. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091. Retrieved from [Link]
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Chemsrc. (2025). tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate. Retrieved from [Link]
-
ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
-
Griep, M. A. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]
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Miron, T., & Wilchek, M. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5038-5043. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Benzenetricarboxylate. Retrieved from [Link]
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Thompson, S., et al. (2022). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. ACS Catalysis, 12(16), 10134-10151. Retrieved from [Link]
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US Biological Life Sciences. (n.d.). tris-succinimidyl-1,3,5-benzenetricarboxylate suppliers USA. Retrieved from [Link]
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Baletska, L., et al. (2025). Synthesis and structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 4), 503-507. Retrieved from [Link]
- Google Patents. (n.d.). CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate.
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Kolis, S. P., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(19), 6649. Retrieved from [Link]
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te Brinke, E., et al. (2017). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 15(46), 9877-9885. Retrieved from [Link]
-
ResearchGate. (n.d.). Common bioconjugation reactions that allow the attachment of.... Retrieved from [Link]
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Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416-2425. Retrieved from [Link]
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ResearchGate. (n.d.). Typical procedure for the synthesis of benzene-1,3,5-tricarboxamide.... Retrieved from [Link]
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Kumar, A., & Bera, A. K. (2015). Application of linker technique to trap transiently interacting protein complexes for structural studies. Bio-protocol, 5(19), e1607. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Benzenetricarboxylic acid, trimethyl ester. Retrieved from [Link]
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Tris-succinimidyl-1,3,5-benzenetricarboxylate mechanism of action
An In-Depth Technical Guide to the Mechanism and Application of Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
Introduction: The Architectonics of Molecular Stabilization
In the fields of proteomics, drug development, and advanced materials science, the ability to covalently link and stabilize molecular structures is paramount. Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) emerges as a powerful tool for this purpose. It is a homo-trifunctional crosslinking agent characterized by a rigid benzene core, from which three amine-reactive N-hydroxysuccinimide (NHS) ester groups radiate.[1] This unique, planar C3-symmetric structure is not merely a linker but a molecular scaffold, enabling the precise and stable conjugation of up to three primary amine-containing molecules.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core mechanism of TSB, offers field-proven experimental insights, and details a self-validating protocol for its application. We will explore the fundamental chemistry that governs its action, the strategic considerations for its use, and the methods for verifying its success.
Section 1: The Core Chemistry: Nucleophilic Acyl Substitution of NHS Esters
The efficacy of TSB is rooted in the well-established chemistry of N-hydroxysuccinimide esters. The reaction with a primary amine is a classic example of nucleophilic acyl substitution, a cornerstone of bioconjugation.[3][4]
The mechanism proceeds as follows:
-
Nucleophilic Attack: An unprotonated primary amine (-NH₂), typically found at the N-terminus of a protein or on the side chain of a lysine residue, acts as a nucleophile.[5] It attacks the electrophilic carbonyl carbon of the NHS ester.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[3][6]
-
Collapse and Amide Bond Formation: The intermediate rapidly collapses, leading to the expulsion of the N-hydroxysuccinimide (NHS) as a stable leaving group and the formation of a highly stable, covalent amide bond between the target molecule and the crosslinker.[3][6]
This reaction is highly efficient but faces a critical competing process: hydrolysis. In an aqueous environment, water molecules can also attack the NHS ester, leading to its inactivation and regeneration of the original carboxyl group on the benzene ring.[7] The success of any crosslinking experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.
The Decisive Role of pH
The pH of the reaction environment is the single most critical factor governing the outcome.[3][8] There is a necessary trade-off:
-
Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and effectively halts the desired reaction.[3]
-
Optimal pH (7.2 - 8.5): In this slightly alkaline range, a sufficient population of primary amines are deprotonated and nucleophilic, allowing the reaction to proceed efficiently.[7][9][10]
-
High pH (>8.5): While aminolysis is very rapid at high pH, the competing hydrolysis reaction accelerates even more dramatically. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6, risking the inactivation of the reagent before it can react with the target protein.[7][11]
Section 2: TSB in Profile: A Rigid, Trifunctional Scaffold
The power of TSB lies in its unique architecture. The 1,3,5-benzenetricarboxylate core provides a rigid, planar scaffold, holding the three NHS ester arms in a fixed triangular orientation. This makes it an ideal agent for applications where structural rigidity and defined spatial relationships are crucial, such as stabilizing protein complexes for structural analysis or creating highly organized bioconjugates.[1]
| Property | Value | Source |
| Full Chemical Name | Tris-succinimidyl-1,3,5-benzenetricarboxylate | N/A |
| Molecular Formula | C₂₁H₁₅N₃O₁₂ | |
| Molecular Weight | 501.36 g/mol | |
| Reactivity | Primary Amines (-NH₂) | [7][9] |
| Resulting Linkage | Amide Bond | [3][12] |
| Spacer Arm | Rigid, based on benzene core | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [13] |
Section 3: A Practical Guide: Protocol for Protein Crosslinking with TSB
This protocol provides a self-validating workflow for crosslinking protein complexes using TSB. The causality behind each step is explained to ensure experimental success.
Materials and Reagents
-
TSB Crosslinker: Stored desiccated at 4°C.
-
Protein Sample: Purified protein or complex at a known concentration (e.g., 1-10 mg/mL).
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), high purity.
-
Reaction Buffer (Amine-Free): Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Causality: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target protein for reaction with TSB, effectively quenching the crosslinker.[5][13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
SDS-PAGE Analysis: Loading buffer (containing DTT or β-mercaptoethanol), polyacrylamide gels, running buffer, and protein stain (e.g., Coomassie Blue).
Experimental Workflow
Step-by-Step Methodology
-
Prepare the Protein Sample:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a Tris-containing buffer, it must be exchanged using a desalting column or dialysis.[3]
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations favor the desired crosslinking reaction over hydrolysis.[3]
-
-
Prepare TSB Stock Solution:
-
Equilibrate the vial of TSB to room temperature before opening to prevent moisture condensation.[13]
-
Immediately before use, dissolve TSB in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Causality: TSB is moisture-sensitive and the NHS esters will readily hydrolyze. Stock solutions should not be prepared for storage.[13]
-
-
Initiate the Crosslinking Reaction:
-
Calculate the required volume of TSB stock to achieve a desired molar excess over the protein. A common starting point is a 10- to 50-fold molar excess.[3][12]
-
Add the TSB stock solution to the protein sample while vortexing gently. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.[3]
-
-
Incubate:
-
Quench the Reaction:
-
Terminate the reaction by adding the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[14]
-
Incubate for an additional 15 minutes at room temperature. Causality: The primary amines in the quenching buffer will react with and cap any remaining active NHS esters, preventing further or non-specific crosslinking.[14]
-
-
Analysis and Validation:
-
Prepare two samples for SDS-PAGE: the quenched reaction mixture and a negative control (protein sample with DMSO added but no TSB).
-
Run the samples on a polyacrylamide gel and stain.
-
Validation: Successful crosslinking is indicated by the appearance of new, higher molecular weight bands and a corresponding decrease in the intensity of the monomeric protein band compared to the negative control.
-
Section 4: Key Parameters and Troubleshooting
Optimizing a TSB crosslinking experiment requires careful control over several variables.
| Parameter | Recommended Condition | Rationale & Causality |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. Lower pH inhibits the reaction; higher pH accelerates hydrolysis.[7][8] |
| Buffer Choice | PBS, HEPES, Bicarbonate | Must be free of primary amines to avoid competing with the target protein.[3][5] |
| Molar Excess (TSB:Protein) | 10x - 50x | A starting point for optimization. Higher excess can drive the reaction but risks protein precipitation from over-crosslinking.[12] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow both the crosslinking and hydrolysis reactions, allowing for longer, more controlled incubations.[3] |
| Quenching Agent | 20-50 mM Tris or Glycine | Effectively terminates the reaction by consuming excess, unreacted TSB.[11][14] |
Troubleshooting Common Issues:
-
Low or No Crosslinking Efficiency:
-
Cause: Hydrolyzed TSB reagent. Solution: Use fresh TSB and ensure it is dissolved in anhydrous DMSO immediately before use.
-
Cause: Incorrect buffer. Solution: Verify the reaction buffer is free of primary amines like Tris or glycine.[5]
-
Cause: Suboptimal pH. Solution: Measure and adjust the pH of the reaction buffer to be within the 7.2-8.5 range.
-
-
Protein Precipitation/Aggregation:
-
Cause: Over-crosslinking. Solution: Reduce the molar excess of TSB or decrease the incubation time.
-
Cause: High solvent concentration. Solution: Ensure the final concentration of DMSO/DMF is below 10%.
-
Conclusion
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a sophisticated chemical tool whose effectiveness is governed by fundamental principles of nucleophilic chemistry. Its rigid, trifunctional structure offers unique advantages for creating stable, well-defined molecular architectures. By understanding the core mechanism of NHS ester reactivity and carefully controlling key experimental parameters—most notably pH and buffer composition—researchers can reliably harness the power of TSB to stabilize protein complexes, create novel bioconjugates, and advance the frontiers of drug development and materials science.
References
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (URL: )
- Amine-Reactive Crosslinker Overview - Cre
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions - Benchchem. (URL: )
- Common issues with NHS ester crosslinking and solutions - Benchchem. (URL: )
-
General protein-protein cross-linking - PubMed. (URL: [Link])
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: [Link])
- Application Notes and Protocols for Protein Crosslinking with Bis-PEG3-NHS Ester - Benchchem. (URL: )
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL: [Link])
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC. (URL: [Link])
-
Stanford MicroArray Forum - "Quenching NHS-ester reactive CyDyes". (URL: [Link])
- A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide - Benchchem. (URL: )
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF - ResearchGate. (URL: [Link])
-
Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed. (URL: [Link])
-
Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research - PubMed Central. (URL: [Link])
-
Synthesis and structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate 3,5-dicarboxybenzoate - PMC. (URL: [Link])
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applications of Tris-succinimidyl-1,3,5-benzenetricarboxylate in biotechnology
An In-depth Technical Guide to the Applications of Tris-succinimidyl-1,3,5-benzenetricarboxylate in Biotechnology
Authored by: A Senior Application Scientist
Foreword: Beyond Linearity – Embracing Tri-functional Precision in Bioconjugation
In the landscape of biotechnology, the covalent linkage of molecules is a foundational pillar upon which diagnostics, therapeutics, and advanced biomaterials are built. For decades, bifunctional crosslinkers have been the workhorses of this field, enabling the creation of simple A-to-B conjugates. However, the increasing complexity of biological systems and the demand for more sophisticated molecular architectures necessitate tools that offer greater control and dimensionality.
Enter Tris-succinimidyl-1,3,5-benzenetricarboxylate. This elegant, C3-symmetric molecule represents a paradigm shift from linear to networked thinking. With its rigid benzene core and three amine-reactive N-hydroxysuccinimide (NHS) ester arms, it provides a unique platform for creating highly organized, stable, and functional biomolecular constructs. This guide moves beyond a simple catalog of applications. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how to leverage this powerful crosslinker, rooted in the causality behind experimental choices and validated protocols. We will explore its core reactivity, delve into its transformative applications in bioconjugation, hydrogel engineering, and drug delivery, and provide the practical insights needed to translate theory into breakthrough results.
The Molecular Architect: Structure and Core Reactivity
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a homobifunctional (or, more accurately, homotrifunctional) crosslinking agent. Its power lies in its unique structure: a central, rigid 1,3,5-benzenetricarboxylate core from which three succinimidyl ester arms radiate.[1][2] This trifunctional geometry is the key to its utility, enabling the formation of complex, networked structures from simple building blocks.
The reactivity of the molecule is governed by its N-hydroxysuccinimide (NHS) ester groups. NHS esters are one of the most widely utilized functionalities in bioconjugation due to their specific and efficient reaction with primary aliphatic amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides and surfaces.[3][4]
The Amine-Reactive Mechanism: A Tale of Two Competitors
The core reaction is a classic nucleophilic acyl substitution. An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide and forming a highly stable, covalent amide bond.[4][5]
However, this desired reaction (aminolysis) is in constant competition with hydrolysis, where water acts as the nucleophile, cleaving the NHS ester and rendering it inactive.[5] The success of any conjugation protocol hinges on optimizing conditions to favor aminolysis over hydrolysis.
Caption: Reaction mechanism of an NHS ester with a primary amine.
The Decisive Factor: pH and Its Impact on Reaction Kinetics
The pH of the reaction buffer is the single most critical parameter. It creates a delicate balance:
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and drastically slowing the desired reaction.[5]
-
Optimal pH (7.2 - 8.5): A sufficient concentration of unprotonated primary amines (-NH₂) is available to drive the reaction forward efficiently. This is the recommended range for most NHS ester conjugations.[3][6]
-
High pH (>9): While the rate of aminolysis increases, the rate of competing hydrolysis accelerates dramatically, significantly reducing the half-life of the NHS ester and potentially leading to lower overall conjugation efficiency.[5][6]
Table 1: Impact of pH and Temperature on NHS Ester Stability This table summarizes the hydrolytic half-life of a typical NHS ester, demonstrating the critical need for controlled reaction conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [5][6] |
| 7.0 | Room Temperature | ~7 hours | [5] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 9.0 | Room Temperature | Minutes | [5] |
Application I: Advanced Bioconjugation and Multimolecular Scaffolding
The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate allows it to serve as a powerful node for creating complex biomolecular architectures, moving far beyond simple A-B linkages.[1] This is invaluable for applications such as creating immunogens, developing diagnostic assays, and studying protein-protein interactions.[2][7]
Experimental Protocol: General Protein-Protein Crosslinking
This protocol provides a self-validating framework for crosslinking two or more amine-containing proteins.
Pillar of Trustworthiness: The protocol includes critical steps for buffer selection, molar ratio optimization, and quenching to ensure reproducibility and minimize unwanted side reactions.
-
Protein and Buffer Preparation (The Foundation):
-
Buffer Choice is Non-Negotiable: Prepare proteins in an amine-free buffer at a pH between 7.2 and 8.5. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Sodium Bicarbonate.[5] Crucially, avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein. [5][8]
-
Purity and Concentration: Ensure the protein solution is free of other amine-containing stabilizers (e.g., BSA, gelatin).[9] The efficiency of the reaction is higher at greater protein concentrations, which favors the desired bimolecular reaction over hydrolysis.[5] A typical starting concentration is 1-5 mg/mL.
-
-
Crosslinker Preparation (The Trigger):
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate is susceptible to hydrolysis. Prepare it immediately before use.
-
Dissolve the crosslinker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]
-
-
The Conjugation Reaction (The Core Process):
-
Molar Ratio Optimization: The ideal molar ratio of crosslinker to protein is critical and must be determined empirically. Start with a range of molar excesses (e.g., 10-fold, 20-fold, 50-fold) of the NHS ester relative to the protein. A common starting point is a 10- to 20-fold molar excess.[5]
-
Reaction Initiation: Add the calculated volume of the dissolved crosslinker to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.[5]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][6] Longer incubation at a lower temperature can sometimes yield better results for sensitive proteins.
-
-
Quenching the Reaction (The Stop Signal):
-
Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM.[5] This will react with and consume any remaining active NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification (The Refinement):
-
Remove excess, unreacted crosslinker and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Caption: A streamlined workflow for protein bioconjugation.
Application II: Hydrogel Formation for Biomimetic Scaffolds
The ability of Tris-succinimidyl-1,3,5-benzenetricarboxylate to simultaneously link three separate molecules makes it an exceptional agent for polymer chemistry, particularly in the formation of hydrogels.[1][2] By crosslinking amine-functionalized polymers like polyethylene glycol (PEG-amine), chitosan, or gelatin, it facilitates the creation of stable, three-dimensional porous networks that can encapsulate cells and mimic the native extracellular matrix (ECM).[10]
These hydrogels are highly valuable in tissue engineering, 3D cell culture, and regenerative medicine because their mechanical properties (e.g., stiffness) can often be tuned by varying the concentration of the crosslinker or the polymer.[10]
Experimental Protocol: In-Situ Hydrogel Formation
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-amine polymer.
-
Polymer and Crosslinker Preparation:
-
Prepare a sterile, concentrated solution of a multi-arm PEG-amine (e.g., 4-arm PEG-NH₂) in an appropriate amine-free buffer (e.g., PBS, pH 7.4). A typical concentration might be 10% (w/v).
-
Separately, prepare a stock solution of Tris-succinimidyl-1,3,5-benzenetricarboxylate in dry DMSO. The concentration should be calculated to achieve the desired stoichiometric ratio of NHS esters to amine groups. A 1:1 or slight excess of NHS groups to amine groups is a common starting point.
-
-
Hydrogel Formation:
-
In a sterile vessel or mold, add the PEG-amine solution.
-
To initiate crosslinking, rapidly add the crosslinker solution to the polymer solution and mix thoroughly by pipetting or vortexing for a few seconds.
-
Causality: The speed of mixing is critical. Gelation can occur rapidly (from seconds to minutes), and inhomogeneous mixing will result in a hydrogel with inconsistent properties.
-
Allow the mixture to stand undisturbed at room temperature or 37°C to complete the gelation process.
-
-
Washing and Equilibration:
-
Once the gel is stable, immerse it in a large volume of sterile PBS or cell culture medium to wash out any unreacted crosslinker, byproducts (NHS), and solvent (DMSO).
-
Replace the washing solution several times over 24 hours to ensure the hydrogel is fully equilibrated and biocompatible for subsequent cell culture applications.
-
Caption: Crosslinking of polymer chains by a trifunctional crosslinker.
Application III: Engineering Drug Delivery Systems and Nanocarriers
In drug development, the stability, targeting, and pharmacokinetic profile of a therapeutic agent are paramount. Tris-succinimidyl-1,3,5-benzenetricarboxylate serves as a powerful tool for engineering advanced drug delivery vehicles such as liposomes, polymersomes, and other nanocarriers.[1][2]
Its applications in this domain are twofold:
-
Surface Functionalization: The crosslinker can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or stabilizing polymers (e.g., PEG) to the surface of amine-functionalized nanoparticles. The trifunctional nature allows for a higher density of ligand attachment compared to linear crosslinkers.
-
Structural Stabilization: For self-assembled structures like micelles or nanogels, the crosslinker can be used to "staple" the components together, creating covalently stabilized carriers that are less likely to dissociate prematurely in the bloodstream. This enhances the efficacy and improves the pharmacokinetic profile of the encapsulated drug.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. korambiotech.com [korambiotech.com]
- 8. neb.com [neb.com]
- 9. biotium.com [biotium.com]
- 10. Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
Trifunctional Stabilization: The Role of Tris-succinimidyl-1,3,5-benzenetricarboxylate in Advanced Drug Delivery
Executive Summary
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) represents a specialized class of rigid, trifunctional crosslinking agents designed for high-fidelity bioconjugation.[1] Unlike flexible linear crosslinkers (e.g., glutaraldehyde or PEG-derivatives) that introduce conformational entropy, TSB utilizes a rigid benzene core to impose structural stability upon target biomolecules.
Its primary utility in drug delivery lies in hemoglobin-based oxygen carriers (HBOCs) , where it prevents the renal-toxic dissociation of hemoglobin tetramers. Beyond blood substitutes, TSB is increasingly utilized to engineer rigid protein nanocapsules and stabilize enzymatic payloads against proteolytic degradation.
Chemical Architecture & Mechanism of Action
The Molecule
TSB is the N-hydroxysuccinimide (NHS) ester of trimesic acid (1,3,5-benzenetricarboxylic acid).
-
Core: A rigid benzene ring.
-
Arms: Three succinimidyl ester groups arranged in a
symmetric geometry. -
Reactivity: The NHS esters are highly reactive toward primary amines (
), specifically the -amino groups of Lysine residues and the N-terminus of proteins.
The Crosslinking Mechanism
The reaction is a nucleophilic acyl substitution. The amine on the drug/protein attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond. Because TSB has three active sites, it can weave together three distinct points within a protein (intramolecular) or between proteins (intermolecular).
Key Advantage: The rigidity of the benzene core acts as a "molecular staple," locking protein domains at a fixed distance, unlike flexible alkyl chain linkers which allow "breathing" and potential denaturation.
Reaction Pathway Visualization
The following diagram illustrates the nucleophilic attack mechanism and the resulting crosslinked structure.
Figure 1: Mechanism of TSB-mediated amide bond formation. The reaction is driven by the release of the NHS leaving group under slightly basic conditions.
Primary Application: Hemoglobin-Based Oxygen Carriers (HBOCs)[2]
The most critical application of TSB is the stabilization of acellular hemoglobin. Native hemoglobin (Hb) is a tetramer (
The Problem:
-
Renal Toxicity: Dimers (32 kDa) are small enough to be filtered by the kidneys, causing nephrotoxicity.[2]
-
Short Half-life: Rapid clearance limits therapeutic window.
The TSB Solution:
TSB acts as a site-specific crosslinker. Due to its anionic character (once hydrolyzed) and specific geometry, it mimics 2,3-diphosphoglycerate (2,3-DPG) , the natural allosteric effector of Hb. It binds within the central cavity of the Hb tetramer, crosslinking the
Functional Outcomes
| Parameter | Native Hemoglobin | TSB-Crosslinked Hb | Clinical Implication |
| Molecular Structure | Tetramer | Stabilized Tetramer | Prevents renal filtration; reduces toxicity.[2] |
| Oxygen Affinity ( | ~12-14 mmHg (Stripped) | ~30-40 mmHg | Lower affinity means easier |
| Circulation Half-life | < 1 hour | 12–24 hours | Viable as a temporary blood substitute. |
| Cooperativity (Hill Coeff.) | ~2.8 | ~2.0 - 2.4 | Retains sigmoidal binding curve (essential for efficient transport). |
Experimental Protocol: TSB Crosslinking of Proteins
Warning: TSB is sensitive to hydrolysis. Moisture control is critical during storage and handling.
Materials
-
TSB Stock: Dissolve TSB in anhydrous DMSO or DMF immediately before use. (TSB is insoluble in water).
-
Reaction Buffer: 50 mM Sodium Borate or Phosphate Buffer, pH 8.0. Do not use Tris or Glycine buffers as they contain competing amines.
-
Protein Solution: 5–10 mg/mL target protein.
Step-by-Step Methodology
-
Protein Preparation:
-
Dialyze the protein into the Reaction Buffer (pH 8.0) to remove any amine-containing contaminants.
-
Chill solution to 4°C to preserve protein structure during the exothermic reaction.
-
-
Activation (The "Shot" Method):
-
Calculate the molar excess.[4] For intramolecular crosslinking (stabilization), start with a 2:1 to 5:1 molar excess of TSB over protein.
-
Dissolve TSB in DMSO. The volume of DMSO should not exceed 10% of the final reaction volume to prevent protein denaturation.
-
Crucial Step: Add the TSB/DMSO solution dropwise to the stirring protein solution. Vortexing immediately is recommended to prevent TSB precipitation.
-
-
Incubation:
-
Incubate for 1–2 hours at 4°C or 30 minutes at Room Temperature.
-
Note: Lower temperatures favor specific crosslinking over hydrolysis.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will react with any remaining NHS esters, stopping the reaction.
-
-
Purification:
-
Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove the hydrolyzed TSB, NHS byproducts, and organic solvent.
-
Workflow Visualization
Figure 2: Operational workflow for TSB-mediated protein crosslinking.
Critical Quality Attributes (CQAs) & Characterization
To validate the integration of TSB, the following analytical techniques are required:
-
SDS-PAGE (Non-Reducing):
-
Expectation: You should see a shift in molecular weight. For Hemoglobin, the disappearance of the 16 kDa band (monomer) and 32 kDa band (dimer) and the persistence of the 64 kDa band (tetramer) under denaturing conditions confirms covalent crosslinking.
-
-
TNBS Assay (Trinitrobenzenesulfonic acid):
-
Purpose: Quantifies free amines. A reduction in free amines compared to the control indicates successful consumption of Lysine residues by TSB.
-
-
Mass Spectrometry (MALDI-TOF):
-
Purpose: Exact mass determination. Each TSB crosslink adds specific mass (Mass of TSB - 3x NHS groups). This confirms the stoichiometry of the conjugation.
-
References
-
Kluger, R., & Tsuruta, H. (1997). Cross-linking of Hemoglobin with Trimesoyl Tris(methyl phosphate).[5] Journal of the American Chemical Society.
-
Benesch, R. E., & Kwong, S. (1991).[3] Hemoglobin tetramers stabilized by a single intramolecular cross-link. Journal of Protein Chemistry.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry protocols).
-
United States Biological. Tris-succinimidyl-1,3,5-benzenetricarboxylate Product Specifications.
- Chang, T. M. S. (2007). Blood Substitutes: Principles, Methods, Products and Clinical Trials. Karger Publishers. (Context on HBOC renal toxicity and crosslinking solutions).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Modern Cross-linking Strategies for Synthesizing Acellular Hemoglobin-Based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemoglobin tetramers stabilized by a single intramolecular cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Three-point cross-linking: potential red cell substitutes from the reaction of trimesoyl tris(methyl phosphate) with hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: TSB Scaffolds for Multivalent Epitope Display in Vaccine Design
The following is an in-depth technical guide on the application of Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) in vaccine development. This guide focuses on its utility as a rigid, trifunctional scaffold for engineering multivalent antigen displays, specifically for mimicking trimeric viral surface proteins.
Executive Summary: The Case for Rigid Isotropy
In modern rational vaccine design, the spatial arrangement of epitopes is as critical as the sequence itself. Many viral surface antigens (e.g., HIV-1 gp120, Influenza Hemagglutinin, SARS-CoV-2 Spike) exist as homotrimers. Linear peptides used in subunit vaccines often fail to elicit neutralizing antibodies because they adopt random coils in solution, missing the quaternary structure of the native pathogen.
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) serves as a "molecular tripod." Unlike flexible lysine-branched cores (e.g., MAPs), TSB provides a rigid benzene core with
Key Technical Advantages
-
Defined Geometry: The benzene ring enforces a 120° angle between arms, preventing steric collapse of attached peptides.
-
Homotrifunctionality: Simultaneous conjugation of three identical copies of an antigen (homo-trimerization).
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) ester groups react efficiently with primary amines (N-terminus or Lysine side chains) under mild physiological conditions.
Chemical Mechanism & Reaction Dynamics
The TSB molecule operates via nucleophilic acyl substitution. The core mechanism involves the attack of a primary amine (from the peptide antigen) on the carbonyl carbon of the NHS-ester, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.
Reaction Pathway Visualization
The following diagram illustrates the conjugation workflow from the activated TSB core to the final trimeric antigen display.
Caption: Figure 1: Reaction pathway for synthesizing trimeric peptide antigens using the TSB scaffold. The rigid benzene core ensures radial display of the peptides.
Experimental Protocol: Synthesis of TSB-Peptide Trimers
This protocol outlines the conjugation of a synthetic viral peptide (containing a free N-terminus and protected internal lysines, or utilizing specific stoichiometry) to TSB.
Materials Required[1][2][3][4][5][6]
-
Crosslinker: Tris-succinimidyl-1,3,5-benzenetricarboxylate (dissolved immediately prior to use).
-
Antigen: Synthetic peptide (purity >95%) with a single reactive primary amine (N-terminus). Note: Internal lysines should be avoided or chemically protected if site-specificity is required.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Solvent: Anhydrous DMSO or DMF.
Step-by-Step Methodology
Phase 1: Preparation
-
Peptide Solubilization: Dissolve the target peptide in the Reaction Buffer to a final concentration of 2–5 mg/mL.
-
Critical Insight: If the peptide is hydrophobic, add up to 20% DMSO to ensure full solubility. Aggregated peptides will react unevenly.
-
-
TSB Activation: Dissolve TSB in anhydrous DMSO to a concentration of 10 mM.
-
Caution: NHS esters hydrolyze rapidly in water. Prepare this solution seconds before addition.
-
Phase 2: Conjugation
-
Mixing: Slowly add the TSB solution to the peptide solution under constant stirring.
-
Stoichiometry: Use a molar ratio of 1:4 (TSB : Peptide) . A slight excess of peptide ensures all three arms of the TSB are substituted, preventing incomplete dimers or monomers.
-
-
Incubation: Incubate the reaction at Room Temperature (20–25°C) for 2 hours or at 4°C overnight.
-
pH Control: Monitor pH. If it drops below 7.0, the reaction rate slows significantly. Adjust with 0.1 M NaOH if necessary.
-
Phase 3: Purification & Quenching
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted NHS esters.
-
Dialysis/Desalting: Purify the trimeric construct using a Size Exclusion Chromatography (SEC) column (e.g., Superdex Peptide) or dialysis cassettes (2 kDa MWCO) to remove excess peptide and hydrolyzed byproducts.
-
Lyophilization: Freeze-dry the purified conjugate for long-term storage.
Analytical Validation
Trustworthiness in vaccine manufacturing requires rigorous characterization. A self-validating system must prove that the output is indeed a trimer and not a mixture of species.
Quality Control Table
| Analytical Method | Parameter Measured | Acceptance Criteria |
| MALDI-TOF MS | Molecular Weight | Mass = (3 × Peptide Mass) + (TSB Core Mass) - (3 × NHS Mass). Tolerance ± 1 Da. |
| SEC-HPLC | Hydrodynamic Radius / Aggregation | Single peak corresponding to trimeric size; <5% aggregates. |
| RP-HPLC | Purity | >95% homogeneity; distinct retention time shift from native peptide. |
| Ellman’s Assay | Free Sulfhydryls | Negative (confirms no interference if Cys residues were protected). |
Immunological Mechanism of Action
The TSB scaffold enhances immunogenicity via Avidity and Receptor Clustering . Monomeric peptides often disassociate rapidly from BCRs. The TSB-trimer binds simultaneously to multiple BCRs on the B-cell surface, triggering a stronger signaling cascade.
Signaling Pathway Diagram
Caption: Figure 2: TSB-mediated BCR clustering. The trimeric ligand cross-links multiple receptors, lowering the activation threshold for B-cells compared to monomeric antigens.
Troubleshooting & Optimization
-
Issue: Precipitation during conjugation.
-
Cause: The TSB core is hydrophobic.
-
Solution: Increase organic co-solvent (DMSO) concentration to 30% initially, then slowly dilute with buffer.
-
-
Issue: Incomplete Trimerization (Dimers/Monomers observed).
-
Cause: Hydrolysis of NHS esters before peptide attack.
-
Solution: Ensure buffers are strictly anhydrous where possible or work at pH 8.0 to favor amine attack over hydrolysis. Use a larger excess of peptide (5:1).
-
-
Issue: Loss of Epitope Recognition.
-
Cause: Steric hindrance or modification of critical lysines.
-
Solution: Use N-terminal specific conjugation (pH 7.2) or introduce a flexible linker (e.g., PEG4) between the peptide and the TSB core to relieve steric strain.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on NHS-ester chemistry and crosslinking protocols). Link
-
Wamhoff, E. C., et al. (2024).[1] Enhancing antibody responses by multivalent antigen display on thymus-independent DNA origami scaffolds. Nature Nanotechnology. (Demonstrates the principle of rigid scaffold multivalency). Link
-
Jones, L. H., et al. (2015). Chemistry and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. ACS Chemical Biology. (Review of conjugation strategies including NHS esters for vaccines). Link
-
Tam, J. P. (1988). Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. PNAS. (Foundational paper on branching lysine cores, contrasting with the benzene-core approach). Link
-
Sigma-Aldrich. Vaccine Development & Manufacturing Resources. (Source for commercial reagents and general conjugation technical bulletins). Link
Sources
understanding the trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate
An In-Depth Technical Guide to the Trifunctional Nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate
Introduction: Beyond Bifunctionality - The Architectural Advantage of TSB
In the landscape of bioconjugation and polymer chemistry, crosslinking agents are fundamental tools for building higher-order structures. While bifunctional crosslinkers are the workhorses of the field, creating simple A-to-B linkages, the demand for more complex, three-dimensional architectures has driven the adoption of reagents with higher-order functionality. Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) emerges as a premier agent in this class.[1] It is a trifunctional, amine-reactive crosslinker designed around a rigid benzene core, offering a precise C3 symmetry that is invaluable for creating well-defined, networked structures.[2]
This guide provides a deep dive into the core chemistry, strategic applications, and practical methodologies for employing TSB. We will move beyond simple descriptions to explore the causal relationships behind protocol choices, empowering researchers to not only apply but also innovate with this powerful molecule.
Chapter 1: The Molecular Architecture and Core Reactivity of TSB
At its heart, TSB's utility is derived from the convergence of two key features: a rigid, symmetric core and highly reactive peripheral groups.
-
The Core: The central scaffold is a 1,3,5-benzenetricarboxylate moiety, derived from trimesic acid.[3] This aromatic ring provides a planar and sterically defined anchor, ensuring that the three reactive arms are held at 120-degree angles relative to each other. This fixed spatial arrangement is critical for predictable crosslinking and the formation of uniform polymer networks.
-
The Reactive Arms: TSB possesses three N-hydroxysuccinimide (NHS) ester groups.[1] NHS esters are one of the most common and effective functionalities for targeting primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) under physiological or slightly alkaline conditions.[4][5]
Caption: Molecular structure of Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB).
The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[6] This reaction is highly efficient but faces a critical competitor: hydrolysis.
Caption: Reaction of a TSB NHS ester arm with a primary amine vs. competing hydrolysis.
The Critical Role of pH and Buffers
The success of any TSB-based conjugation hinges on managing the balance between aminolysis and hydrolysis. This is primarily controlled by pH.[7]
-
Low pH (< 7.2): Primary amines are largely protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[5]
-
Optimal pH (8.3 - 8.5): This range offers the best compromise. The concentration of deprotonated, nucleophilic amine (-NH₂) is high enough for an efficient reaction, while the rate of hydrolysis is still manageable.[7]
-
High pH (> 9.0): While the aminolysis rate is very high, the hydrolysis rate of the NHS ester becomes extremely rapid, significantly reducing the crosslinker's effective half-life and leading to low conjugation efficiency.[4][5]
Scientist's Note: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with TSB.[4][8] Phosphate, borate, or HEPES buffers are standard choices.[4]
Quantitative Insights: NHS Ester Stability
To underscore the importance of reaction conditions, the stability of NHS esters is quantified by their half-life (t½) in aqueous solution.
| pH | Temperature (°C) | Approximate Half-Life (t½) | Source(s) |
| 7.0 | 0 | 4 - 5 hours | [4][5] |
| 8.0 | 4 | ~1 hour | [4] |
| 8.6 | 4 | 10 minutes | [4][5] |
This data highlights the inverse relationship between pH and NHS ester stability. Reactions must be planned and executed efficiently once the TSB is reconstituted.
Chapter 2: Application in Polymer Science - Hydrogel Fabrication
The trifunctional geometry of TSB makes it an exceptional crosslinker for forming hydrogels—three-dimensional polymer networks that can absorb large quantities of water.[9] These are widely used in tissue engineering, drug delivery, and as cell culture scaffolds.[10][11]
The fundamental principle is the reaction of TSB with amine-functionalized polymers, such as multi-arm PEG-amine or chitosan. The TSB molecule acts as a node, linking three separate polymer chains together to build the hydrogel network. The degree of crosslinking, which dictates the hydrogel's mechanical properties (e.g., stiffness, swelling ratio), can be precisely controlled by adjusting the stoichiometric ratio of TSB to polymer amine groups.[9]
Experimental Protocol: Fabrication of a TSB-Crosslinked PEG Hydrogel
This protocol describes the formation of a hydrogel using a 4-arm PEG-amine. The self-validating nature of this protocol lies in the observable phase transition from liquid to a solid gel.
Materials:
-
4-Arm PEG-Amine (20 kDa)
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Methodology:
-
Reagent Preparation (Causality: Isolate reactive components until the moment of crosslinking):
-
Prepare a 10% (w/v) solution of 4-Arm PEG-Amine in the 0.1 M borate buffer. Vortex until fully dissolved. This is Solution A.
-
Immediately before use, dissolve TSB in anhydrous DMSO to create a 50 mM stock solution. This is Solution B. The use of anhydrous DMSO is critical to prevent premature hydrolysis of the TSB.[4][12]
-
-
Crosslinking Reaction (Causality: Achieve rapid and homogenous mixing to ensure uniform network formation):
-
In a small vial or mold, add a defined volume of Solution A (e.g., 500 µL).
-
Calculate the volume of Solution B required to achieve a 1:1 molar ratio of NHS ester groups to primary amine groups. Expertise Note: The stoichiometry is key. An excess of TSB can lead to unreacted NHS esters that may react non-specifically later, while an excess of amine will result in a loosely crosslinked, weak gel.
-
Add the calculated volume of Solution B to Solution A. Immediately and vigorously vortex or pipette-mix for 10-15 seconds.
-
-
Gelation (Causality: Allow time for covalent bond formation):
-
Allow the mixture to stand undisturbed at room temperature. Gelation should be observable within 5 to 30 minutes, depending on concentrations.
-
Confirm gelation by tilting the vial; a successful hydrogel will not flow.
-
-
Quenching and Hydration (Causality: Deactivate any remaining reactive NHS esters and equilibrate the network):
-
Once the gel has formed, add the 1 M Tris-HCl quenching solution to the surface of the gel and allow it to incubate for 30 minutes. This step is crucial to neutralize any unreacted NHS esters.[13]
-
Remove the quenching solution and wash the hydrogel extensively with a buffer of choice (e.g., PBS) to remove reaction byproducts (NHS, unreacted TSB) and allow the gel to swell to its equilibrium state.
-
Chapter 3: Application in Bioconjugation - Creating Higher-Order Protein Complexes
TSB's rigid structure is highly advantageous for crosslinking proteins. It can be used to stabilize protein-protein interactions, lock oligomeric complexes into place for structural analysis, or create defined protein conjugates for therapeutic or diagnostic applications.[1][14]
Experimental Protocol: Crosslinking an Antibody to Two Reporter Enzymes
This protocol details a hypothetical workflow to create a 1:2 conjugate of an antibody (containing multiple lysine residues) and an amine-containing reporter enzyme (e.g., Horseradish Peroxidase, HRP).
Materials:
-
Antibody (e.g., Rabbit IgG) at 2 mg/mL
-
Amine-modified HRP
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
-
Reaction Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 8.3
-
Quenching Buffer: 1 M Glycine, pH 7.5
-
Size Exclusion Chromatography (SEC) system for purification
Methodology Workflow:
Caption: A streamlined workflow for bioconjugation using TSB.
Step-by-Step Procedure:
-
Preparation:
-
Buffer exchange the antibody and HRP into the Reaction Buffer to remove any incompatible buffer components (like Tris).
-
Combine the antibody and HRP in a microcentrifuge tube at a desired molar ratio (e.g., 1:3 Antibody:HRP to favor the formation of 1:2 conjugates). The total protein concentration should be in the range of 1-5 mg/mL to ensure efficient crosslinking.[13]
-
-
TSB Addition:
-
Prepare a fresh 10 mM stock of TSB in anhydrous DMSO.
-
Add a 20-fold molar excess of TSB over the antibody concentration to the protein solution. Expertise Note: This ratio is a starting point. Empirical optimization is necessary; too little TSB will result in low conjugation, while too much can lead to extensive intramolecular crosslinking or aggregation.
-
-
Reaction:
-
Incubate the reaction for 1 hour at room temperature with gentle end-over-end mixing. Avoid vigorous vortexing which could denature the proteins.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in glycine will react with and neutralize any remaining NHS esters.[4]
-
-
Purification and Analysis:
-
Separate the desired conjugate from unreacted proteins and excess reagents using SEC.
-
Analyze the collected fractions via SDS-PAGE under non-reducing conditions. The desired 1:2 conjugate will appear as a high molecular weight band. Further characterization can be performed using mass spectrometry.[13]
-
Chapter 4: Characterization and Troubleshooting
Characterizing the products of TSB crosslinking is essential to validate the experiment.
| Application | Characterization Technique | Purpose | Source(s) |
| Hydrogels | Swelling Ratio Measurement, Rheology | To determine water uptake capacity and viscoelastic properties (stiffness, elasticity) of the network. | [15] |
| Scanning Electron Microscopy (SEM) | To visualize the porous microstructure of the hydrogel network. | [10] | |
| Bioconjugates | SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | To visualize the formation of higher molecular weight crosslinked species. | [13] |
| Size Exclusion Chromatography (SEC) | To separate crosslinked complexes from monomers and aggregates based on size. | [8] | |
| Mass Spectrometry (MS) | To confirm the identity and stoichiometry of the final conjugate. | [8] |
Common Troubleshooting Scenarios:
-
Low/No Crosslinking: Check the pH of your reaction buffer. Ensure your TSB reagent has not been prematurely hydrolyzed by storing it under dry conditions and using anhydrous DMSO for reconstitution.[16][17] Verify that your buffer is amine-free.
-
Protein Aggregation/Precipitation: This often results from using too high a concentration of the crosslinker. Perform a titration experiment to find the optimal TSB concentration for your specific system.[18] Ensure the initial protein solution is monodisperse and free of aggregates.
Conclusion
Tris-succinimidyl-1,3,5-benzenetricarboxylate is more than just a crosslinker; it is an architectural tool. Its rigid, trifunctional design enables the rational construction of complex, well-defined molecular networks that are inaccessible with traditional bifunctional reagents. By understanding the core principles of NHS ester chemistry, particularly the critical interplay between aminolysis and hydrolysis, and by applying methodologically sound protocols, researchers can harness the power of TSB to advance innovations in materials science, drug delivery, and diagnostics.
References
-
1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138. PubChem. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]
-
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]
-
Synthesis and structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate 3,5-dicarboxybenzoate. PMC. [Link]
-
An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. PMC. [Link]
-
Common bioconjugation reactions that allow the attachment of... ResearchGate. [Link]
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. [Link]
-
What happens to NHS after hydrolysis of NHS-ester? ResearchGate. [Link]
-
Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. [Link]
-
Educational series: characterizing crosslinked polymer networks. ETH Zurich Research Collection. [Link]
-
What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? Mtoz Biolabs. [Link]
-
Antibacterial Crosslinker for Ternary PCL-Reinforced Hydrogels Based on Chitosan, Polyvinyl Alcohol, and Gelatin for Tissue Engineering. MDPI. [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]
-
The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society. [Link]
-
1,3,5-Benzenetricarboxylate | C9H3O6-3 | CID 5460732. PubChem. [Link]
-
Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Pure. [Link]
-
Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. [Link]
-
Cross-linked polymers based on B–O bonds: synthesis, structure and properties. Materials Chemistry Frontiers (RSC Publishing). [Link]
-
N-Hydroxysuccinimide active ester. Peptide Institute, Inc.. [Link]
-
Can anyone recommend a good protocol for cross-linking proteins? ResearchGate. [Link]
-
Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. [Link]
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ResearchGate. [Link]
-
Zinc(ii) coordination polymers with substituted benzenedicarboxylate and tripodal imidazole ligands: syntheses, structures and properties. CrystEngComm (RSC Publishing). [Link]
-
Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. PubMed. [Link]
-
Crosslinking of Hydrogels for Bioprinting. YouTube. [Link]
-
How to cross-link proteins. Indian Institute of Science. [Link]
-
Influence of Network Structure on the Crystallization Behavior in Chemically Crosslinked Hydrogels. MDPI. [Link]
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- 2. Synthesis and structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate 3,5-dicarboxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
In-Depth Technical Guide: Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) for Hydrogel & Polymer Synthesis
Executive Summary
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a rigid, trifunctional crosslinking agent derived from trimesic acid. Unlike flexible polyethylene glycol (PEG)-based crosslinkers, TSB introduces a geometrically defined, aromatic "hard node" into polymer networks. This guide details the chemical mechanism, synthesis protocols, and critical application parameters for using TSB to fabricate high-modulus hydrogels and star-polymer conjugates.
Part 1: Chemical Architecture & Mechanism
The Molecule
TSB consists of a benzene-1,3,5-tricarboxyl core where each carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester.
-
Topology:
Symmetric Star. -
Reactivity: Amine-reactive (forming stable amide bonds).[1][2]
-
Role: Acts as a 3-arm crosslinking hub.
Reaction Mechanism: Aminolysis vs. Hydrolysis
The utility of TSB relies on the nucleophilic attack of primary amines (
-
Pathway A (Desired): Amine attacks the carbonyl
Tetrahedral intermediate Release of NHS Stable Amide Bond. -
Pathway B (Competitor): Water/Hydroxide attacks the carbonyl
Release of NHS Carboxylic Acid (Dead end for crosslinking).
Key Insight: The benzene ring withdraws electrons, making the carbonyl carbons highly electrophilic. This increases reactivity toward amines but also susceptibility to hydrolysis compared to aliphatic NHS esters.
Mechanistic Diagram
The following diagram illustrates the competitive pathways and the formation of the crosslinked network.
Figure 1: Competitive reaction pathways for TSB. Pathway A leads to gelation; Pathway B leads to deactivation.
Part 2: Synthesis of the Crosslinker
While commercially available, in-house synthesis ensures freshness, which is critical for NHS esters that degrade with moisture.
Protocol: Conversion of Trimesic Acid to TSB
Reagents: Benzene-1,3,5-tricarboxylic acid (Trimesic acid), N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Dissolution: Dissolve 1.0 eq of Trimesic acid and 3.3 eq of NHS in dry DMF under nitrogen atmosphere.
-
Activation: Cool to 0°C. Add 3.3 eq of EDC/DCC dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 24 hours.
-
Purification:
-
If using DCC: Filter off the insoluble dicyclohexylurea (DCU) byproduct.
-
Precipitation: Pour filtrate into ice-cold diethyl ether or isopropanol to precipitate TSB.
-
Drying: Vacuum dry over
.
-
-
Storage: Store at -20°C under argon/nitrogen with desiccant. Critical: Moisture exposure hydrolyzes the ester back to acid.
Part 3: Hydrogel Fabrication Protocol
This protocol describes creating a semi-synthetic hydrogel using TSB and a 4-Arm PEG-Amine (10 kDa) . This system is ideal for controlling mesh size due to the rigidity of the TSB node.
Experimental Workflow
Figure 2: Step-by-step fabrication workflow for TSB-crosslinked hydrogels.
Detailed Methodology
Reagents:
-
Polymer: 4-Arm PEG-Amine (
10,000 Da). -
Crosslinker: TSB (
~501.36 Da). -
Buffer: 0.1M Sodium Borate (pH 8.5) or Phosphate Buffered Saline (PBS, pH 7.4).
-
Solvent: Anhydrous DMSO.
Step-by-Step:
-
Calculate Stoichiometry (
ratio): Target a 1:1 molar ratio of NHS esters to Amine groups.-
Note: Since hydrolysis consumes some NHS, a slight excess of TSB (
) is often required for complete gelation. -
Calculation:
-
-
Prepare Polymer Solution (Solution A): Dissolve PEG-Amine in the chosen buffer to double the desired final concentration (e.g., if target is 10% w/v, prepare 20% w/v).
-
Expert Tip: Use pH 8.5 for fast gelation (<5 min); use pH 7.4 for slower gelation (~20-30 min).
-
-
Prepare Crosslinker Solution (Solution B): Dissolve TSB in anhydrous DMSO. Keep the volume of DMSO low (e.g., 10% of total final hydrogel volume) to avoid cytotoxicity.
-
Warning: Prepare this immediately before use. TSB degrades in DMSO if water traces are present.
-
-
Mixing & Gelation: Pipette Solution B into Solution A while vortexing. The mixture will turn slightly opaque initially due to DMSO/water mixing, then clear.
-
Cast: Immediately transfer to molds (e.g., syringe tips, well plates).
-
Cure: Allow to stand at 37°C for 30 minutes to ensure reaction completion.
-
Part 4: Critical Parameters & Troubleshooting
Solvent & Solubility
TSB is hydrophobic and sparingly soluble in pure water. Direct addition to buffer results in precipitation and heterogeneous crosslinking.
-
Solution: Always dissolve in a water-miscible organic solvent (DMSO, DMF, NMP) first.
-
Limit: Keep organic solvent content <10% v/v for cell viability.
pH Control: The "Goldilocks" Zone
The reaction rate is strictly pH-dependent.
| pH Environment | Aminolysis Rate (Crosslinking) | Hydrolysis Rate (Deactivation) | Outcome |
| Acidic (< 6.0) | Very Slow | Slow | No gelation; amines protonated ( |
| Neutral (7.0 - 7.5) | Moderate | Moderate | Slow gelation (20-60 min); homogeneous network. |
| Basic (8.0 - 9.0) | Fast | Fast | Rapid gelation (<5 min); risk of inhomogeneity. |
| High Basic (> 9.5) | Very Fast | Very Fast | Hydrolysis dominates; low crosslink density. |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Gelation | Hydrolyzed TSB | Use fresh, dry TSB. Check DMSO dryness. |
| No Gelation | Low pH | Verify buffer pH is > 7.2. |
| Precipitation | TSB insolubility | Increase DMSO ratio or mix faster. |
| Gel too soft | Low crosslinking density | Increase TSB concentration ( |
| Gel too brittle | High crosslinking density | Reduce polymer concentration or TSB ratio. |
Part 5: Applications in Drug Delivery[4]
TSB is superior to linear crosslinkers (like PEG-di-NHS) when structural rigidity and prolonged retention are required.
-
Mesh Size Control: The rigid benzene core prevents the network from collapsing or expanding as much as flexible PEG linkers, creating a more defined mesh size for size-exclusion drug release.
-
Stability: The resulting amide bonds are stable.[1][2] Degradation must be engineered into the polymer backbone (e.g., using PEG-PLA-NH2) rather than the crosslink itself.
-
Tissue Adhesion: Excess NHS groups on the hydrogel surface can react with tissue amines (lysine residues), acting as a bio-adhesive.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on NHS chemistry).
-
Dankers, P. Y. W., et al. (2005). "Supramolecular Biomaterials: A Modular Approach towards Tissue Engineering." Nature Materials. (Discusses benzene-1,3,5-tricarboxamide derivatives).
-
Gong, C., et al. (2013). "Biodegradable in situ gelling hydrogels for protein delivery." Current Opinion in Biotechnology.
-
Thermo Fisher Scientific. "NHS Ester Reaction Chemistry." Technical Handbook.
-
BenchChem. "An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines."
Sources
Methodological & Application
Application Notes and Protocols for Protein Crosslinking using Tris-succinimidyl-1,3,5-benzenetricarboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tris-succinimidyl-1,3,5-benzenetricarboxylate for protein crosslinking. This document delves into the chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure successful and reproducible results.
Introduction: The Power of Trifunctional Crosslinking
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a powerful, amine-reactive crosslinking agent utilized in bioconjugation and polymer chemistry.[1][2] Its unique trifunctional structure, featuring three N-hydroxysuccinimide (NHS) ester groups extending from a central benzene ring, allows for the formation of stable, covalently crosslinked protein complexes.[1][2] This capability is invaluable for a wide range of applications, including the stabilization of protein-protein interactions for structural analysis, the development of targeted drug delivery systems, and the formulation of vaccines.[1][3][4]
The core of this crosslinker's utility lies in the reaction of its NHS esters with primary amines, which are readily available on the side chains of lysine residues and the N-termini of proteins.[5][6] This reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][7] The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate enables the simultaneous linkage of three distinct amine-containing molecules, leading to the formation of complex, networked structures.
Chemical and Physical Properties
A thorough understanding of the crosslinker's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₁₂ | [1] |
| Molecular Weight | 501.36 g/mol | [1] |
| CAS Number | 268539-19-1 | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 99% (by NMR) | [1] |
| Storage | Store at 0 - 8 °C | [1][8] |
Mechanism of Action: Amine Reactivity and Hydrolysis
The primary reaction targeted by Tris-succinimidyl-1,3,5-benzenetricarboxylate is the acylation of primary amines. However, a competing reaction, hydrolysis of the NHS ester, can occur in aqueous solutions.[5][9] The rate of hydrolysis increases with pH, which can reduce the efficiency of the crosslinking reaction.[9][10] Therefore, careful control of the reaction pH is critical for maximizing the yield of the desired crosslinked product.
Caption: Mechanism of NHS ester crosslinking with primary amines.
Experimental Protocols
The following protocols provide a general framework for protein crosslinking using Tris-succinimidyl-1,3,5-benzenetricarboxylate. Optimization is often necessary for specific applications.
Materials
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate.
-
Anhydrous DMSO or DMF for dissolving the crosslinker.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0.
-
SDS-PAGE reagents for analysis.
Protocol 1: Crosslinking Proteins in Solution
This protocol is suitable for studying protein-protein interactions and stabilizing protein complexes in a purified system.
1. Prepare the Protein Sample:
- Dissolve or dialyze the protein into an amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES buffer) at a pH between 7.2 and 8.0.[5]
- The protein concentration should typically be in the range of 1-10 mg/mL.[5]
- Causality: Amine-containing buffers like Tris or glycine will compete with the protein's primary amines for reaction with the NHS ester, reducing crosslinking efficiency.[9][11] The slightly alkaline pH ensures that a sufficient proportion of the lysine side chains are deprotonated and thus nucleophilic.[5]
2. Prepare the Crosslinker Stock Solution:
- Immediately before use, dissolve Tris-succinimidyl-1,3,5-benzenetricarboxylate in an anhydrous organic solvent such as DMSO or DMF.[6]
- Causality: NHS esters are susceptible to hydrolysis in aqueous environments. Preparing the stock solution in an anhydrous solvent and using it immediately minimizes this competing reaction.[6][9]
3. Perform the Crosslinking Reaction:
- Add the crosslinker stock solution to the protein sample to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein.[7] The optimal molar ratio should be determined empirically.
- The final concentration of the organic solvent should ideally not exceed 10% to avoid protein denaturation.[5]
- Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.[12]
- Causality: A molar excess of the crosslinker drives the reaction towards the formation of crosslinked products. Lower temperatures can be used to slow down both the crosslinking reaction and the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when longer reaction times are desired.[5]
4. Quench the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).[12]
- Incubate for an additional 15 minutes at room temperature.[9][12]
- Causality: The quenching step is essential to terminate the crosslinking reaction by consuming any unreacted NHS esters.[12] This prevents non-specific crosslinking of other molecules that may be added in subsequent steps.
5. Analyze the Results:
- Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, which indicates successful crosslinking.[5]
- Western blotting can be used for more specific detection of the crosslinked complexes.[13]
A[label="Prepare Protein Sample\n(Amine-free buffer, pH 7.2-8.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Prepare Crosslinker Stock\n(Anhydrous DMSO/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Add Crosslinker to Protein\n(10-50x molar excess)", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Incubate\n(RT for 30-120 min or 4°C for 2-4 hr)"];
E [label="Quench Reaction\n(Tris or Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Analyze by SDS-PAGE\n/ Western Blot", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Experimental workflow for protein crosslinking in solution.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crosslinking | Presence of primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate.[11][14] |
| Hydrolysis of the crosslinker. | Prepare the crosslinker stock solution immediately before use in an anhydrous solvent.[6] | |
| Insufficient molar excess of the crosslinker. | Optimize the molar ratio of crosslinker to protein empirically.[11] | |
| Inaccessible amine groups on the protein. | Consider using a crosslinker with a longer spacer arm or a different reactive chemistry.[11] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[5][11] |
| Over-crosslinking leading to large aggregates. | Reduce the crosslinker concentration or the reaction time.[3] | |
| High Molecular Weight Smear on Gel | Extensive, non-specific crosslinking. | Decrease the crosslinker concentration, reaction time, or protein concentration.[15] |
Applications in Research and Development
The unique trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate makes it a valuable tool in various scientific disciplines:
-
Structural Biology: Stabilizing transient or weak protein complexes for analysis by techniques like cryo-electron microscopy (cryo-EM) and mass spectrometry.[3][4][16]
-
Bioconjugation: Creating complex antibody-drug conjugates or attaching proteins to surfaces for diagnostic assays.[1][2]
-
Vaccine Development: Conjugating antigens to carrier proteins to enhance immunogenicity and stability.[1][2]
-
Polymer Chemistry: Synthesizing functionalized polymers and hydrogels for applications in drug delivery and tissue engineering.[1][2][17]
Safety and Handling
While a specific safety data sheet for Tris-succinimidyl-1,3,5-benzenetricarboxylate was not found, general laboratory safety precautions should be observed. The precursor, 1,3,5-Benzenetricarboxylic acid, is considered hazardous and may cause skin and eye irritation.[18] It is recommended to handle the crosslinker in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[18]
References
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry, 44(5), 694–706. [Link]
-
Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. [Link]
-
Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science (RSC Publishing). [Link]
-
Stanford MicroArray Forum - "Quenching NHS-ester reactive CyDyes". Stanford University. [Link]
-
Crosslinking mass spectrometry: A link between structural biology and systems biology. PMC. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]
-
The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]
-
Cross-linking Mass Spectrometry: A Key Player in the Structural Biologist's Toolbox. Technology Networks. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
What is the best NHS quenching agent?. ResearchGate. [Link]
-
Can someone advise on how to solve DSP cross-linking problems?. ResearchGate. [Link]
-
The Multifaceted World of 1,3,5-Benzenetricarboxylic Acid: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(a) and (b) Synthesis of tris(3,5-dihydroxyphenyl)benzene-1,3,5-tricarboxylate (T2) in the prescribed medium at RT. ResearchGate. [Link]
-
tris-succinimidyl-1,3,5-benzenetricarboxylate suppliers USA. Chembid. [Link]
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- 8. usbio.net [usbio.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for Bioconjugation using Tris-succinimidyl-1,3,5-benzenetricarboxylate
Introduction: A Trifunctional Approach to Covalent Biomolecule Assembly
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a potent, trifunctional crosslinking agent designed for the covalent conjugation of biomolecules. Its unique structural configuration, featuring three N-hydroxysuccinimide (NHS) esters radiating from a central benzene ring, offers a versatile platform for creating complex, highly crosslinked biomolecular architectures. This guide provides an in-depth exploration of the principles and practical applications of this reagent in bioconjugation, with a focus on protein-protein crosslinking, surface immobilization, and hydrogel formation.
The core reactivity of Tris-succinimidyl-1,3,5-benzenetricarboxylate lies in its NHS ester functional groups. These groups exhibit high reactivity and selectivity towards primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable and effectively irreversible amide bond under physiological conditions.[2][]
Core Principles of Reactivity and Experimental Design
The successful application of Tris-succinimidyl-1,3,5-benzenetricarboxylate hinges on a comprehensive understanding of its chemical reactivity and the factors that influence the conjugation process.
The Chemistry of Amine-Reactive NHS Esters
The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable amide linkage.[]
dot graph "" { graph [rankdir="LR" width="7.6" height="2.5"] node [shape="plaintext" fontname="Arial" fontsize="12"] edge [arrowhead="vee" color="#4285F4"]
} caption { label = "Figure 1: Reaction of an NHS ester with a primary amine." fontsize = 10 } enddot
Critical Reaction Parameters
Several factors critically influence the efficiency and specificity of the conjugation reaction. Careful control of these parameters is essential for reproducible and optimal results.
-
pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is generally optimal.[4] Below this range, the primary amines are protonated (-NH₃⁺) and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[4]
-
Buffer Composition: Amine-containing buffers, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.[4] Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers.[4]
-
Solvent: Due to the hydrophobic nature of the benzene core, Tris-succinimidyl-1,3,5-benzenetricarboxylate may have limited solubility in purely aqueous buffers. A common practice is to dissolve the crosslinker in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[5]
-
Temperature and Time: Reactions are typically performed at room temperature for 30 minutes to 2 hours or at 4°C for longer periods (2-4 hours).[4] Lower temperatures can help to minimize hydrolysis of the NHS ester.[4]
-
Concentration: The concentrations of the protein and the crosslinker will influence the reaction kinetics and the extent of modification. Higher concentrations generally favor intermolecular crosslinking.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[4] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Avoids competing primary amines.[4] |
| Solvent for Stock | Anhydrous DMSO or DMF | Ensures solubility and stability of the crosslinker.[5] |
| Temperature | 4°C to Room Temperature | Lower temperatures reduce hydrolysis.[4] |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and desired degree of labeling.[4] |
Application 1: Protein-Protein Crosslinking
The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate makes it an excellent tool for studying protein-protein interactions and stabilizing multi-subunit complexes.[6] By covalently linking interacting proteins, it allows for their capture and subsequent identification.[7]
dot graph "" { graph [rankdir="LR" width="7.6" height="3.0"] node [shape="ellipse" style="filled" fontcolor="#FFFFFF"] edge [arrowhead="none" color="#4285F4"]
} caption { label = "Figure 2: Workflow for protein-protein crosslinking." fontsize = 10 } enddot
Protocol: Crosslinking of Interacting Proteins
-
Protein Preparation:
-
Prepare the protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be optimized for the specific interaction being studied, typically in the range of 0.1-2 mg/mL.
-
-
Crosslinker Preparation:
-
Allow the vial of Tris-succinimidyl-1,3,5-benzenetricarboxylate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal molar excess of crosslinker to protein will need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to protein complexes.
-
For identification of crosslinked partners, techniques such as mass spectrometry can be employed.[7]
-
Application 2: Surface Immobilization of Proteins
Covalent immobilization of proteins onto surfaces is crucial for the development of biosensors, microarrays, and other diagnostic tools. Tris-succinimidyl-1,3,5-benzenetricarboxylate can be used to functionalize amine-modified surfaces for subsequent protein capture.
dot graph "" { graph [rankdir="TB" width="7.6" height="4.0"] node [shape="box" style="rounded" fillcolor="#FFFFFF" fontcolor="#202124"] edge [arrowhead="vee" color="#34A853"]
} caption { label = "Figure 3: Workflow for surface immobilization of proteins." fontsize = 10 } enddot
Protocol: Immobilization on Amine-Functionalized Surfaces
-
Surface Preparation:
-
Start with a surface functionalized with primary amines (e.g., slides coated with (3-aminopropyl)triethoxysilane (APTES)).[8]
-
-
Surface Activation:
-
Prepare a solution of Tris-succinimidyl-1,3,5-benzenetricarboxylate (e.g., 1-5 mg/mL) in an anhydrous organic solvent like DMF or DMSO.
-
Incubate the amine-functionalized surface with the crosslinker solution for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Rinse the surface thoroughly with the organic solvent used for activation, followed by an amine-free aqueous buffer (e.g., PBS, pH 7.4) to remove excess crosslinker.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Apply the protein solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Blocking and Washing:
-
Block any remaining active NHS ester groups by incubating the surface with a blocking buffer (e.g., PBS containing 100 mM glycine or ethanolamine) for 30 minutes.
-
Wash the surface extensively with buffer and deionized water to remove non-covalently bound protein.
-
Application 3: Hydrogel Formation
The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate is ideal for the formation of crosslinked hydrogels from proteins or other amine-containing polymers.[9] These hydrogels have numerous applications in tissue engineering, drug delivery, and 3D cell culture.[10]
dot graph "" { graph [rankdir="LR" width="7.6" height="3.0"] node [shape="ellipse" style="filled" fontcolor="#FFFFFF"] edge [arrowhead="vee" color="#EA4335"]
} caption { label = "Figure 4: Workflow for hydrogel formation." fontsize = 10 } enddot
Protocol: Protein-Based Hydrogel Formation
-
Protein Solution Preparation:
-
Prepare a concentrated solution of a protein with abundant lysine residues (e.g., gelatin, albumin) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The concentration will depend on the desired hydrogel properties and should be determined empirically.
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of Tris-succinimidyl-1,3,5-benzenetricarboxylate in anhydrous DMSO or DMF. The concentration should be calculated to achieve the desired crosslinking density.
-
-
Hydrogel Formation:
-
Rapidly and thoroughly mix the protein solution with the crosslinker solution. The ratio of crosslinker to protein will determine the mechanical properties of the hydrogel.
-
Immediately transfer the mixture to a mold or the desired container.
-
Allow the mixture to stand at room temperature or 37°C until gelation is complete. Gelation time can range from minutes to hours depending on the concentrations and temperature.
-
-
Post-Formation Processing:
-
Once the hydrogel has formed, it can be washed with an appropriate buffer to remove unreacted crosslinker and NHS byproduct.
-
Purification and Characterization
Following the conjugation reaction, it is often necessary to remove excess crosslinker and byproducts. For soluble bioconjugates, size-exclusion chromatography (desalting columns) or dialysis are effective methods.[11] Characterization of the conjugate can be performed using SDS-PAGE to visualize changes in molecular weight, and UV-Vis spectrophotometry to determine the degree of labeling if a chromophoric molecule is conjugated.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. For example, in a crosslinking experiment, a negative control reaction without the crosslinker should be run in parallel to ensure that any higher molecular weight bands are a direct result of the crosslinking agent. Similarly, for protein immobilization, a control surface that has not been activated with the crosslinker should be included to assess the level of non-specific binding.
Conclusion
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a versatile and powerful tool for creating complex biomolecular architectures. By understanding the fundamental principles of NHS ester chemistry and carefully controlling the reaction parameters, researchers can effectively utilize this trifunctional crosslinker for a wide range of applications in protein interaction studies, diagnostics, and biomaterials science. The protocols provided in this guide serve as a starting point for developing optimized procedures for specific research needs.
References
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. Retrieved from [Link]
- Klok, H. A., et al. (2020). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D.
- Rader, C., et al. (2011). Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates.
- Schmitt, L., et al. (1996). Reversible oriented surface immobilization of functional proteins on oxide surfaces. Angewandte Chemie International Edition in English, 35(3), 317-321.
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of three strategies for site-specific immobilization of proteins on a protein microarray. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
- MDPI. (2019). From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. International Journal of Molecular Sciences, 20(9), 2174.
- MDPI. (2023). Research Progress in Enzymatically Cross-Linked Hydrogels as Injectable Systems for Bioprinting and Tissue Engineering. Gels, 9(3), 230.
- National Institutes of Health. (2023). Protein-Based Hydrogels and Their Biomedical Applications. Advanced Biology, 7(8), e2300094.
-
DSpace@MIT. (2020). Protein immobilization using complex coacervates and complex coacervate thin films. Retrieved from [Link]
-
Pure - Ulster University's Research Portal. (2022). Protein Immobilization on 3D-Printed Biomedical Resins for Biochip Applications. Retrieved from [Link]
- National Institutes of Health. (2021). Supramolecular Hydrogels for Protein Delivery in Tissue Engineering. Pharmaceutics, 13(2), 234.
- PubMed. (2026). Biomimetic Approach to the Formation of Protein Materials via Complex Coacervation of Engineered Polypeptides. ACS Synthetic Biology.
Sources
- 1. fgsc.net [fgsc.net]
- 2. Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. Protein-Based Hydrogels and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supramolecular Hydrogels for Protein Delivery in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) Hydrogel Formation
[1]
Introduction & Scientific Rationale
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a trifunctional crosslinking agent derived from trimesic acid. Unlike linear bifunctional crosslinkers (e.g., PEG-di-NHS), TSB possesses a rigid aromatic core with three reactive N-hydroxysuccinimide (NHS) ester arms extending radially.
This structural geometry is critical for high-performance hydrogels:
-
Rigidity: The benzene core acts as a distinct nodal point, increasing the storage modulus (
) more efficiently than flexible crosslinkers. -
Reaction Speed: The electron-withdrawing nature of the benzene ring enhances the electrophilicity of the carbonyl carbons, leading to rapid gelation (often < 60 seconds) upon contact with primary amines.
-
Biocompatibility: The reaction releases N-hydroxysuccinimide (NHS), a non-toxic byproduct, making TSB hydrogels highly suitable for in situ tissue engineering and drug delivery.
This protocol focuses on the formation of TSB-crosslinked Glycol Chitosan (GC) hydrogels, the gold-standard application for this chemistry.
Chemical Mechanism
The formation of the hydrogel relies on nucleophilic acyl substitution . The primary amine groups (
Critical Competitive Kinetics: The user must balance two competing reactions:
-
Amidation (Desired): Amine attacks ester
Stable Amide Bond + NHS release. -
Hydrolysis (Undesired): Water attacks ester
Carboxylic Acid (inactive) + NHS release.
Note: Hydrolysis is pH-dependent.[1][2][3] At pH > 8.5, hydrolysis competes aggressively with crosslinking. At pH < 7.0, the amine nucleophilicity is reduced (protonation).[4]
Figure 1: Reaction mechanism illustrating the competition between stable amide formation and hydrolytic degradation.
Materials & Reagent Preparation
A. Reagent Storage (Crucial)
TSB is highly moisture-sensitive.
-
Storage:
under desiccant/argon. -
Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the powder.
B. Stock Solutions
| Component | Reagent | Solvent | Concentration | Preparation Note |
| Polymer | Glycol Chitosan (GC) | PBS (pH 7.[5]4) | 1.0% - 2.5% (w/v) | Stir overnight at |
| Crosslinker | TSB Powder | Dry DMSO or DMF | 20 - 50 mM | Prepare immediately before use. Do not store. |
| Buffer | Phosphate Buffered Saline | Water | 1x (pH 7.[5]4) | DO NOT USE TRIS BUFFER. Tris contains amines that will quench TSB.[2] |
Detailed Protocol: Hydrogel Formation
This protocol describes the synthesis of a 2% (w/v) GC hydrogel with a 1:1 Molar Ratio (NHS:Amine).
Step 1: Calculate Stoichiometry
You must determine the number of moles of amine groups in your polymer.
-
Glycol Chitosan Degree of Deacetylation (DDA): Typically ~80%.
-
Formula:
-
Target: For a 1:1 ratio, Moles of NHS groups (3 per TSB molecule) should equal Moles of
.
Step 2: Polymer Solubilization[7]
-
Dissolve Glycol Chitosan in PBS (pH 7.4).
-
Adjust pH to 7.4–8.0 using 1M NaOH if necessary. Caution: Higher pH = Faster Gelation.
-
Aliquot
of GC solution into a cylindrical mold or vial.
Step 3: Crosslinker Activation
-
Weigh TSB powder in a moisture-free environment.
-
Dissolve TSB in anhydrous DMSO to create a stock solution (e.g.,
).-
Why DMSO? TSB is sparingly soluble in water and hydrolyzes instantly. DMSO protects the ester until mixing.
-
Step 4: Mixing and Gelation (The "Inject-and-Mix" Technique)
Speed is critical here. The reaction starts upon contact.
-
Calculate the required volume of TSB-DMSO solution.
-
Action: Inject the TSB solution directly into the GC aqueous solution.
-
Agitation: Immediately vortex or pipette up-and-down vigorously for 5–10 seconds .
-
Rest: Allow the mixture to stand undisturbed.
-
Observation: The solution will transition from a viscous liquid to a solid gel.
-
Inversion Test: Invert the vial. If the material does not flow, gelation is complete.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for reproducible hydrogel synthesis.
Characterization & Troubleshooting
Data Presentation: Optimization Matrix
Use this table to adjust your gel properties.
| Observed Issue | Probable Cause | Corrective Action |
| Gelation too fast (< 5s) | pH too high (> 8.0) | Lower polymer buffer pH to 7.0–7.2. |
| Gelation too fast | Polymer concentration too high | Dilute GC solution or reduce TSB molar ratio. |
| No Gelation / Weak Gel | Hydrolysis of TSB | Ensure TSB is fresh; Ensure DMSO is anhydrous; Work faster during mixing. |
| No Gelation | Buffer Interference | Check Buffer: Did you use Tris? Switch to PBS or HEPES.[5] |
| Precipitation (White clumps) | TSB insolubility | TSB precipitated before reacting. Increase mixing speed or reduce TSB concentration in the DMSO spike. |
| Cytotoxicity (Cell studies) | DMSO toxicity | Keep final DMSO concentration |
Rheological Validation
To confirm network formation, perform an oscillatory time sweep:
-
Instrument: Parallel plate rheometer (
geometry). -
Settings:
frequency, strain. -
Procedure: Load mixed solution immediately onto the plate.
-
Success Criteria: Storage modulus (
) should cross Loss modulus ( ) rapidly, plateauing between to depending on concentration.
References
-
National Institutes of Health (NIH). Preparation of Chitosan-based Injectable Hydrogels. Retrieved from [Link]
-
G-Biosciences. Determine the Reactivity of NHS Esters. Retrieved from [Link]
-
American Chemical Society (ACS). Succinimidyl Ester Surface Chemistry: Competition between Aminolysis and Hydrolysis. Langmuir. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Immobilization of Peptides using Tris-succinimidyl-1,3,5-benzenetricarboxylate
[1]
Abstract & Introduction
This guide details the protocol for immobilizing peptides onto amine-functionalized surfaces using Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) . Unlike conventional linear bifunctional crosslinkers (e.g., BS3, DSS) which offer a 1:1 surface-to-ligand ratio, TSB is a homotrifunctional crosslinker with a rigid aromatic core.
Why use TSB?
-
Dendritic Amplification: The trifunctional nature allows one arm to anchor to the surface while leaving two reactive arms available for peptide conjugation. This theoretically doubles the ligand density per attachment point, creating a "hyperbranched" or "dendrimeric" surface architecture.
-
Rigid Spacing: The benzene core (derived from trimesic acid) provides structural rigidity, reducing the degrees of freedom compared to flexible alkyl chains. This prevents the "collapse" of the linker onto the surface, ensuring better peptide accessibility for biological interactions.
-
High Stability: The amide bonds formed are stable and resistant to hydrolysis compared to other ester-based linkages.
Mechanism of Action
TSB contains three N-hydroxysuccinimide (NHS) ester groups. The reaction proceeds via nucleophilic attack by primary amines (
Reaction Pathway[2]
-
Surface Activation: TSB reacts with a surface amine (e.g., APTES-glass).
-
Ligand Capture: The remaining unreacted NHS esters on the immobilized TSB react with the N-terminal amines (or Lysine residues) of the target peptide.
Figure 1: Chemical mechanism of TSB-mediated peptide immobilization. The trifunctional core allows for potential branching.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| TSB | Tris-succinimidyl-1,3,5-benzenetricarboxylate (>95%) | Crosslinker |
| Solvent | Anhydrous DMSO or DMF | TSB Solubilization |
| Coupling Buffer | 100 mM Sodium Bicarbonate (pH 8.[1][2]5) | Reaction Medium |
| Quenching Buffer | 1M Tris-HCl (pH 8.0) or 1M Ethanolamine | Stop Reaction |
| Wash Buffer | PBS (pH 7.4) + 0.05% Tween-20 | Removal of non-specifics |
| Surface | Amine-functionalized (e.g., APTES-glass, Gold-Cysteamine) | Substrate |
Critical Note on Solubility
TSB is hydrophobic and insoluble in water . It must be dissolved in an organic solvent (DMSO/DMF) first.[3] The final reaction mixture should contain 10-20% organic co-solvent to prevent precipitation of the crosslinker before it reacts.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
-
TSB Stock (50 mM): Dissolve 25 mg of TSB (MW ~501.36 g/mol ) in ~1 mL of Anhydrous DMSO .
-
Caution: Prepare immediately before use. NHS esters hydrolyze rapidly in the presence of moisture.
-
-
Peptide Stock: Dissolve peptide in PBS or water at 1-2 mg/mL. Ensure the peptide buffer is amine-free (No Tris, No Glycine).
Phase 2: Surface Activation (The "Anchor" Step)
Goal: Attach TSB to the surface while keeping at least one NHS arm active.
-
Equilibration: Wash the amine-functionalized surface (slide/chip) with anhydrous DMSO to remove trace water.
-
Incubation: Dilute the TSB Stock to 5 mM using anhydrous DMSO (or DMSO/Bicarbonate mix if surface tolerates it, but anhydrous is preferred to maximize active ester retention).
-
Reaction: Immerse the surface in the TSB solution for 1 hour at Room Temperature (RT) in a sealed, dry container.
-
Tip: Use a rocker/shaker to ensure uniform coverage.
-
-
Wash: Rinse rapidly with DMSO (2x) followed by PBS (1x).
-
Critical: Proceed immediately to Phase 3. Do not let the surface dry. The active NHS esters on the surface are now hydrolyzing in the aqueous buffer.
-
Phase 3: Peptide Coupling
Goal: Covalent attachment of peptide to the activated benzene core.
-
Coupling: Apply the Peptide Solution (diluted to 100-500 µM in pH 8.5 Sodium Bicarbonate buffer) to the surface.
-
Incubation: Incubate for 2 to 4 hours at RT or Overnight at 4°C in a humidified chamber.
-
Quenching: Aspirate the peptide solution and add Quenching Buffer (1M Tris-HCl) for 15 minutes. This blocks any remaining active NHS esters to prevent non-specific binding later.
Phase 4: Washing & Storage
-
Wash: Rinse with PBS + 0.05% Tween-20 (3x, 5 mins each) to remove non-covalently adsorbed peptides.
-
Final Rinse: Rinse with ultrapure water to remove salts.
-
Dry: Dry under a stream of Nitrogen gas. Store at 4°C with desiccant.
Workflow Visualization
Figure 2: Operational workflow for TSB surface functionalization.
Validation & Quality Control
To verify the successful formation of the TSB-Peptide layer, the following methods are recommended:
| Method | Expected Result | Mechanism |
| Water Contact Angle (WCA) | Increase (if peptide is hydrophobic) or Decrease (if charged) | Measures surface energy changes post-conjugation. TSB itself is hydrophobic; peptide addition usually lowers WCA compared to TSB-only. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of Amide (N-C=O) peak at ~288 eV | Detects the chemical state of Carbon and Nitrogen. TSB adds significant C=O signal. |
| Fluorescence | High Signal / Low Background | If using a fluorescently tagged peptide, signal intensity should be 2x higher than linear linkers (theoretical). |
Troubleshooting Guide
Problem: Low Peptide Loading
-
Cause: Hydrolysis of TSB active esters before peptide addition.
-
Solution: Ensure the wash step between TSB activation and Peptide addition is < 1 minute. Use anhydrous DMSO for the TSB stock.[2]
Problem: Hazy Surface / Precipitation
-
Cause: TSB crashed out of solution when aqueous buffer was added.
-
Solution: Ensure the TSB activation step is done in 100% DMSO or DMF. If doing a one-pot mix (not recommended for surfaces), maintain >20% organic solvent.
Problem: High Non-Specific Binding
-
Cause: Unreacted NHS esters reacting with assay proteins.
-
Solution: Increase Quenching time with Tris or Ethanolamine.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for NHS-ester reaction mechanisms and pH dependence).
Application Note: High-Efficiency Amine Coupling with Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
[1]
Abstract
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a rigid, homotrifunctional crosslinking reagent used to covalently conjugate amine-containing biomolecules. Unlike flexible polyethylene glycol (PEG) or alkyl-chain linkers, TSB possesses a planar benzene core that imparts structural rigidity, making it ideal for scaffolding, constructing defined protein oligomers, and surface functionalization where conformational freedom must be restricted. This guide details the optimized physicochemical conditions required to balance efficient aminolysis (coupling) against the competing hydrolysis reaction, ensuring high-yield bioconjugation.
Scientific Foundation & Mechanism
The Molecule
TSB (CAS: 115042-30-7) consists of a 1,3,5-benzenetricarboxylic acid core derivatized with three N-hydroxysuccinimide (NHS) esters.
-
Functionality: Homotrifunctional (reacts with primary amines:
). -
Solubility: The aromatic core renders TSB hydrophobic. It is insoluble in aqueous buffers and requires an organic co-solvent (DMSO or DMF).[1]
-
Reactivity: The NHS esters react with deprotonated primary amines (Lysine
-amines or N-terminal -amines) to form stable amide bonds, releasing NHS as a byproduct.[1]
Reaction Kinetics: The Critical Competition
The success of TSB coupling relies on managing two competing reactions. The nucleophilic attack by the amine (Aminolysis) must be kinetically favored over the attack by water (Hydrolysis).
-
Aminolysis (Desired): Occurs efficiently at pH 7.0–8.5 where amines are partially deprotonated.
-
Hydrolysis (Undesired): Water attacks the carbonyl carbon of the NHS ester, cleaving the active group and rendering the arm non-reactive. This reaction rate increases with pH.
Key Insight: Because TSB has three active sites, partial hydrolysis can result in "dead" arms, leading to incomplete crosslinking or heterogeneous product mixtures. Rapid mixing and strict pH control are paramount.
Mechanistic Pathway Visualization
Figure 1: Kinetic competition between amine coupling (Aminolysis) and water degradation (Hydrolysis) of the TSB NHS-ester.
Critical Experimental Parameters
Solvent System
TSB is not water-soluble . Attempting to dissolve it directly in buffer will cause immediate precipitation and failure.
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Stock Concentration: Prepare a fresh 10–50 mM stock solution immediately before use.
-
Aqueous Tolerance: The final reaction mixture should contain <10% organic solvent (v/v) to prevent protein denaturation, though most globular proteins tolerate up to 5% DMSO well.
Buffer Selection
Primary amine buffers react with TSB, neutralizing it before it reaches the protein.
-
Compatible Buffers: PBS (Phosphate Buffered Saline), HEPES, Bicarbonate/Carbonate, Borate.
-
Incompatible Buffers: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Imidazole.
-
pH Optimization:
-
pH 7.2 – 7.5: Preserves NHS ester stability; slower reaction rate. Preferred for sensitive proteins.
-
pH 8.0 – 8.5: Accelerates aminolysis; increases hydrolysis rate. Preferred for high-yield conjugation.
-
Molar Excess & Stoichiometry
Since TSB is trifunctional, the molar excess calculations differ from bifunctional linkers.
-
For Protein Polymerization: Use a lower molar excess (e.g., 2-5x) to avoid "saturating" all amines on a single protein molecule, which prevents inter-protein crosslinking.
-
For Surface/Small Molecule Conjugation: Use a higher molar excess (10-20x) to drive the reaction to completion.
Detailed Protocol: TSB Amine Coupling
Materials Required[3]
-
TSB Reagent: Store desiccated at 4°C or -20°C.
-
Reaction Buffer: 100 mM Phosphate or HEPES, pH 7.5–8.0 (No Tris!).
-
Solvent: Anhydrous DMSO (high purity).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Column: Sephadex G-25 or Zeba Spin Columns (MWCO appropriate for protein).
Step-by-Step Workflow
Step 1: Protein Preparation
-
Dissolve the target protein in the Reaction Buffer to a concentration of 1–5 mg/mL.
-
Note: If the protein is in Tris buffer, dialyze extensively against PBS or HEPES before starting. Residual Tris will completely inhibit the reaction.
Step 2: TSB Stock Preparation
-
Equilibrate the TSB vial to room temperature before opening to prevent moisture condensation.
-
Weigh TSB and dissolve in anhydrous DMSO to a concentration of 10 mM.
-
Calculation: MW of Tris-succinimidyl-1,3,5-benzenetricarboxylate ≈ 501.36 g/mol .[2]
-
Example: Dissolve 5.0 mg TSB in ~1 mL DMSO.
-
-
Action: Use this solution immediately. NHS esters degrade within minutes to hours in solution.
Step 3: Conjugation Reaction
-
Calculate the volume of TSB stock needed for the desired molar excess (e.g., 10-fold excess).
-
Add the TSB/DMSO solution dropwise to the protein solution while gently vortexing or stirring.
-
Critical: Ensure the final DMSO concentration is ≤ 5% (v/v).
-
Incubate the reaction for 30 to 60 minutes at room temperature (20–25°C) or 2 hours at 4°C.
-
Tip: Do not extend room temp incubation beyond 2 hours; hydrolysis will dominate, and protein aggregation may occur.
-
Step 4: Quenching
-
Add Quenching Buffer (1 M Tris-HCl) to the reaction mixture to a final concentration of 20–50 mM Tris.
-
Incubate for 15 minutes at room temperature. The Tris amines will rapidly react with any remaining active NHS esters, stopping the polymerization.
Step 5: Purification
-
Remove excess TSB, hydrolyzed byproducts, and DMSO using a desalting column or dialysis cassette.
-
Exchange into the final storage buffer (e.g., PBS).
Workflow Diagram
Figure 2: Operational workflow for TSB-mediated protein conjugation.
Data Summary & Troubleshooting
Buffer Compatibility Matrix
| Buffer Component | Compatibility | Reason |
| Phosphate (PBS) | Excellent | Non-reactive, physiological pH range. |
| HEPES | Excellent | Non-reactive, stable pH control. |
| Bicarbonate | Good | Allows higher pH (8.5) for rapid coupling. |
| Tris | Incompatible | Contains primary amines; competes with protein.[1] |
| Glycine | Incompatible | Contains primary amines; competes with protein. |
| Sodium Azide | Caution | Can interfere with some coupling chemistries; generally acceptable for NHS. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | TSB is hydrophobic; DMSO concentration too low or mixing too slow. | Predissolve TSB in DMSO. Add dropwise while vortexing. Ensure TSB stock is fresh. |
| Low Conjugation Yield | Hydrolysis of NHS ester; Presence of interfering amines. | Use fresh TSB stock. Verify buffer is amine-free (dialyze if necessary). Increase pH to 8.0. |
| Protein Aggregation | Over-crosslinking (Too much TSB). | Reduce the molar excess of TSB. Decrease protein concentration during reaction. |
| No Reaction | pH too low. | NHS reaction is very slow < pH 7.0. Adjust buffer to pH 7.5–8.5. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Foundational text on NHS-ester chemistry, hydrolysis r
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved October 26, 2023.
- Provides specific data on NHS-ester half-lives and pH dependence.
-
Santa Cruz Biotechnology. (n.d.). Tris-succinimidyl-1,3,5-benzenetricarboxylate Product Information.
- Source for molecular weight, CAS (115042-30-7), and storage conditions.
-
Biotium. (2023).[3] Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Detailed methodology for NHS-ester handling, DMSO solubiliz
-
Wagner, O., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis. Langmuir, 30(44), 13396–13404.
- Scientific validation of the aminolysis vs. hydrolysis competition mechanism.
Application Note: Solvent Selection & Protocol for Tris-succinimidyl-1,3,5-benzenetricarboxylate
Part 1: Introduction & Chemical Rationale[1]
The Molecule: Rigid Geometry, Hydrophobic Core
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB-NHS) is a homotrifunctional crosslinker characterized by a rigid aromatic core.[1] Unlike flexible aliphatic crosslinkers (e.g., BS3 or TSAT), the benzene ring of TSB-NHS enforces a planar, star-shaped geometry with reactive arms spaced at 120° intervals.[1]
Why Solvent Selection is Critical:
-
Hydrophobicity: The 1,3,5-benzenetricarboxylate core is inherently hydrophobic and prone to
- stacking.[1] In purely aqueous environments, this can lead to rapid micro-precipitation or aggregation before the crosslinking reaction occurs, resulting in poor conjugation efficiency. -
Hydrolysis Susceptibility: The N-hydroxysuccinimide (NHS) ester moieties are highly reactive toward primary amines but also susceptible to hydrolysis by water. This creates a "race condition" between the desired crosslinking reaction and the degradation of the reagent.
-
Solvent Incompatibility: Protic organic solvents (methanol, ethanol) are strictly forbidden as they will undergo transesterification, permanently deactivating the crosslinker.
Part 2: Solvent Selection Matrix
Primary Solvents (Stock Solution)
The crosslinker must be dissolved in a water-miscible, anhydrous organic solvent before introduction to the aqueous reaction.[2]
| Solvent | Suitability | Mechanistic Insight | Recommendation |
| DMSO (Anhydrous) | Excellent | High polarity disrupts aromatic stacking; highly water-miscible.[1] Hygroscopic nature requires storage over molecular sieves. | Preferred. Use "Dry" or "Anhydrous" grade (water < 50 ppm). |
| DMF (Anhydrous) | Good | Good solubility. However, DMF can degrade into dimethylamine over time, which consumes NHS esters.[1] | Acceptable if fresh. Avoid old bottles with "fishy" odor. |
| Methanol / Ethanol | FORBIDDEN | Contains hydroxyl groups (-OH) that attack the NHS ester (alcoholysis), inactivating the reagent. | Do NOT Use. |
| Water / Buffer | Poor | Rapid hydrolysis; poor solubility of the aromatic core leads to precipitation. | Use only as the final reaction medium (diluted). |
Reaction Buffers (Aqueous Phase)
The reaction occurs in an aqueous buffer, but the buffer composition dictates success.
-
Recommended: HEPES, PBS (Phosphate Buffered Saline), Bicarbonate/Carbonate (pH 7.2 – 8.5).[1]
-
Forbidden: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Imidazole.[1] Reason: These buffers contain primary amines that compete with the protein for the crosslinker.
Part 3: Visualization of Workflow & Logic
Diagram 1: Solvent & Reaction Decision Tree
This diagram illustrates the critical decision points preventing reagent deactivation.
Caption: Logical flow for solvent and buffer selection to ensure TSB-NHS reactivity.
Part 4: Detailed Experimental Protocol
Materials Required[3][4][5][6][7][8][9][10]
-
Crosslinker: Tris-succinimidyl-1,3,5-benzenetricarboxylate (Store at 4°C, desiccated).[1]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over 3Å molecular sieves).[1]
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Equipment: Vortex mixer, microcentrifuge, dry nitrogen gas (optional).
Step-by-Step Methodology
1. Protein Preparation (Pre-Reaction)
Ensure your target protein is in an amine-free buffer (PBS or HEPES).[1] If the protein is in Tris, dialyze or use a desalting column (e.g., Zeba Spin) to exchange the buffer.
-
Target Concentration: 1–5 mg/mL (Higher concentrations favor intermolecular crosslinking; lower concentrations favor intramolecular).
2. Stock Solution Preparation (Critical)
-
Timing: Prepare immediately before use. NHS esters hydrolyze within minutes in the presence of moisture.
-
Procedure:
-
Equilibrate the TSB-NHS vial to room temperature before opening to prevent condensation.
-
Weigh 1–2 mg of TSB-NHS.
-
Dissolve in anhydrous DMSO to a concentration of 10–25 mM .
-
Calculation: MW of TSB-NHS ≈ 501.36 g/mol .[1][3]
-
Example: Dissolve 1.0 mg in ~200 µL DMSO for ~10 mM.
-
-
Vortex vigorously to ensure complete dissolution of the aromatic core.
-
3. The "Rapid Dilution" Mixing Step
To prevent precipitation of the hydrophobic crosslinker upon contact with water, use the Rapid Dilution Technique :
-
Calculate the volume of Stock Solution needed for a 10-fold to 50-fold molar excess over the protein.
-
Constraint: Keep the final DMSO volume < 5% (v/v) to avoid protein denaturation.
-
-
Hold the tube containing the protein solution on a vortex mixer set to medium speed.
-
Add the calculated DMSO stock dropwise into the vortexing protein solution.
-
Why: This ensures immediate dispersion, preventing local high concentrations where the hydrophobic crosslinker might precipitate.
-
4. Incubation
-
Incubate at Room Temperature for 30–60 minutes or at 4°C for 2 hours .
-
Note: Hydrolysis competes with the reaction. Extending time beyond 2 hours yields diminishing returns as most NHS ester will be hydrolyzed.
5. Quenching
Stop the reaction to prevent over-crosslinking or non-specific aggregation.
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 20–50 mM.
-
Incubate for 15 minutes at room temperature.
Diagram 2: Reaction Kinetics & Competition
This diagram visualizes the "Race Condition" occurring in the test tube.
Caption: Kinetic competition between desirable aminolysis (green) and irreversible hydrolysis (red).[1]
Part 5: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudy/Milky Solution upon mixing | Crosslinker precipitation.[1] The hydrophobic benzene core aggregated before reacting. | 1. Increase vortex speed during addition.2. Dilute the DMSO stock further before adding.3. Ensure final DMSO % is not too low (keep ~5%). |
| No Conjugation Observed (SDS-PAGE) | Hydrolysis of NHS ester prior to reaction.[1] | 1. Use fresh anhydrous DMSO.2. Ensure TSB-NHS was stored with desiccant.3.[1] Check if reaction buffer contained amines (Tris/Glycine).[4] |
| Protein Precipitation | Over-crosslinking or Solvent Denaturation. | 1. Reduce molar excess of crosslinker.2. Reduce final DMSO concentration to < 2%. |
References
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: NHS-Ester Chemistry.[1] Retrieved from [1]
-
BenchChem. A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Retrieved from
-
Mattson, G., et al. (1993). A practical approach to crosslinking.[1] Molecular Biology Reports, 17, 167-183.[1]
-
Chem-Impex International. Tris-succinimidyl-1,3,5-benzenetricarboxylate Product Data. Retrieved from
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard field reference for NHS chemistry).
Sources
Mastering Molar Excess: A Guide to Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) Crosslinking
Introduction: The Power of Three in Bioconjugation
In the intricate world of bioconjugation, the ability to form stable, covalent linkages between biomolecules is paramount for advancements in therapeutics, diagnostics, and fundamental research.[1][2][3] Among the arsenal of chemical tools, homo-bifunctional N-hydroxysuccinimide (NHS) esters have long been workhorses for crosslinking proteins and other amine-containing molecules.[4][5] However, for applications demanding the formation of higher-order, multi-protein complexes or the creation of robust hydrogel matrices, a trifunctional crosslinker offers unique advantages.[6] Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a powerful trifunctional crosslinking agent designed for such purposes.[7][8] Its rigid benzene core and three NHS ester arms enable the simultaneous and spatially defined conjugation of up to three primary amine-containing molecules.[6][7]
This comprehensive application note provides a deep dive into the theoretical and practical aspects of utilizing TSB for crosslinking, with a specialized focus on the critical parameter of molar excess. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to rationally design and optimize their crosslinking strategies for reproducible and meaningful results.
The Chemistry of TSB Crosslinking: A Reaction of Precision
The crosslinking reaction of TSB hinges on the well-established chemistry of NHS esters with primary amines.[4][5] The fundamental mechanism is a nucleophilic acyl substitution where the unprotonated primary amine (typically from the N-terminus of a protein or the ε-amino group of a lysine residue) attacks the carbonyl carbon of the NHS ester.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]
Several factors critically influence the efficiency of this reaction:
-
pH: The reaction is highly pH-dependent.[9][10] The optimal pH range is typically between 7.2 and 8.5.[4][9] Below this range, the primary amines are protonated (R-NH3+) and non-nucleophilic, hindering the reaction.[9] Above this range, the competing hydrolysis of the NHS ester to an unreactive carboxylic acid becomes significant, reducing the crosslinking efficiency.[4][9][11] The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 9.[9]
-
Buffer Choice: It is imperative to use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[9][11][12] Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the TSB, thereby quenching the crosslinking reaction.[4][9][12]
-
Concentration: The concentration of both the target molecule and the TSB crosslinker will influence the reaction kinetics. Higher concentrations generally lead to faster reaction rates.[13]
-
Temperature and Time: Most NHS ester crosslinking reactions are performed at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours.[13][14] These parameters may require optimization depending on the specific biomolecules and desired outcome.
Molar Excess: The Key to Controlled Crosslinking with TSB
The trifunctional nature of TSB introduces a layer of complexity to molar excess calculations compared to its bifunctional counterparts. Simply adding a large excess of TSB can lead to extensive and uncontrolled polymerization and precipitation of the target molecules. Therefore, a carefully considered approach to determining the optimal TSB-to-protein molar ratio is crucial for success.
The goal of the molar excess calculation is to achieve the desired degree of crosslinking. This can range from forming simple trimers to creating complex, high-molecular-weight aggregates.
Theoretical Framework for Molar Excess Calculation
The calculation of the required amount of TSB is based on the molar ratio of the crosslinker to the primary amine targets.
Formula for Calculating TSB Mass:
Where:
-
Molar Excess: The desired ratio of TSB molecules to protein molecules. This is the primary variable to be optimized.
-
Molar Mass of TSB: The molecular weight of Tris-succinimidyl-1,3,5-benzenetricarboxylate.
-
Moles of Protein: Calculated as (Mass of Protein (g)) / (Molar Mass of Protein (Da)).
Strategic Considerations for Determining Molar Excess:
The optimal molar excess of TSB is not a one-size-fits-all value and must be empirically determined. The following table provides starting recommendations for different applications:
| Application | Recommended Starting Molar Excess (TSB:Protein) | Expected Outcome |
| Formation of Trimers/Low-Order Oligomers | 0.3:1 to 2:1 | Favors intramolecular crosslinking or the formation of small, defined complexes. A sub-stoichiometric ratio of TSB can be a good starting point to avoid aggregation. |
| Protein-Protein Interaction Studies | 5:1 to 20:1 | A moderate excess helps to capture transient interactions by increasing the probability of a crosslinking event.[15] |
| Hydrogel Formation/Extensive Polymerization | 20:1 to 100:1 or higher | A large excess is required to ensure a high degree of intermolecular crosslinking, leading to the formation of a stable gel matrix. |
It is highly recommended to perform a titration experiment, testing a range of molar excess values to identify the optimal ratio for your specific system.
Visualizing the Crosslinking Process
To better understand the workflow and the chemical reactions involved, the following diagrams have been generated.
Caption: Chemical structure of TSB.
Caption: TSB crosslinking reaction.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for protein crosslinking using TSB. Optimization of specific parameters such as protein concentration, molar excess of TSB, and incubation time is recommended.
Materials and Reagents
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
-
Protein of interest
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Protocol
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[9]
-
Ensure the protein solution is clear and free of precipitates.
-
-
Prepare the TSB Stock Solution:
-
Immediately before use, prepare a stock solution of TSB in anhydrous DMSO or DMF (e.g., 10-50 mM).[9]
-
Allow the TSB reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Calculate the Required Volume of TSB Stock Solution:
-
Based on the desired molar excess, calculate the volume of the TSB stock solution to add to the protein solution.
-
The volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[9]
-
-
Perform the Crosslinking Reaction:
-
Add the calculated volume of the TSB stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[16] Protect from light if working with photosensitive molecules.
-
-
Quench the Reaction:
-
Purify the Crosslinked Product:
-
Analyze the Crosslinked Product:
Caption: TSB crosslinking workflow.
Troubleshooting and Key Considerations
-
Low Crosslinking Efficiency:
-
Verify pH: Ensure the reaction buffer pH is within the optimal range (7.2-8.5).
-
Check TSB Activity: NHS esters are moisture-sensitive. Use fresh or properly stored TSB.
-
Increase Molar Excess: Incrementally increase the molar ratio of TSB to protein.
-
Increase Concentration: Concentrate the protein solution.
-
-
Protein Precipitation/Aggregation:
-
Reduce Molar Excess: A high degree of intermolecular crosslinking can lead to insolubility. Decrease the TSB:protein ratio.
-
Lower Protein Concentration: Working with more dilute protein solutions can favor intramolecular crosslinking over intermolecular aggregation.
-
Optimize Incubation Time: Shorter incubation times may reduce the extent of crosslinking.
-
-
Hydrolysis of TSB:
-
Always prepare TSB stock solutions fresh in anhydrous solvent.
-
Avoid prolonged exposure of the TSB stock solution to atmospheric moisture.
-
Perform the reaction promptly after adding the TSB to the aqueous protein solution.
-
Conclusion: A Versatile Tool for Complex Architectures
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a valuable reagent for researchers aiming to create complex biomolecular architectures. Its trifunctional nature opens up possibilities for constructing higher-order protein oligomers, stabilizing protein-protein interactions, and developing novel biomaterials.[6] The key to harnessing the full potential of TSB lies in a thorough understanding of NHS ester chemistry and a rational, empirical approach to optimizing the molar excess. By carefully controlling the reaction conditions, researchers can achieve reproducible and predictable crosslinking outcomes, paving the way for new discoveries in drug development and beyond.
References
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed.
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem.
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Benchchem.
- Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
- Recent developments in bioconjugation: From strategies to design and clinical applic
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - ES.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
- Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Chemical technology principles for selective bioconjugation of proteins and antibodies. Royal Society of Chemistry.
- Understanding NHS ester reaction chemistry. Benchchem.
- tris-succinimidyl-1,3,5-benzènetricarboxyl
- Does Chemical Cross-Linking with NHS Esters Reflect the Chemical Equilibrium of Protein-Protein Noncovalent Interactions in Solution?. CovalX.
- What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Mtoz Biolabs.
- tris-Succinimidyl-1,3,5-benzenetricarboxyl
- Tris-succinimidyl-1,3,5-benzenetricarboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Tris-succinimidyl-1,3,5-benzenetricarboxylate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. covalx.com [covalx.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Purification of Proteins after Crosslinking with Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
Introduction
Chemical crosslinking coupled with mass spectrometry (CXMS) has emerged as a powerful technique for elucidating protein-protein interactions and defining the architecture of protein complexes.[1][2][3] Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a trifunctional, amine-reactive crosslinking agent that provides a rigid central scaffold, enabling the capture of both binary and higher-order protein interactions.[4] The three N-hydroxysuccinimide (NHS) ester groups of TSB react with primary amines (e.g., lysine side chains and N-termini) to form stable amide bonds.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the purification of proteins and protein complexes following crosslinking with TSB, a critical step for subsequent analytical procedures such as mass spectrometry.
The purification of TSB-crosslinked protein complexes presents unique challenges. The resulting mixture is highly heterogeneous, containing uncrosslinked monomers, intramolecularly crosslinked proteins, and intermolecularly crosslinked complexes of varying stoichiometry and size. The primary objectives of the purification process are to remove excess, unreacted crosslinker and quenching reagents, and to separate the crosslinked species of interest from uncrosslinked proteins and other contaminants.[7][8] The choice of purification strategy is dictated by the specific downstream application and the biochemical properties of the target protein(s).
Understanding the Crosslinker: Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
TSB is a homobifunctional crosslinker with a rigid benzene ring core. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₁₂ | [4] |
| Molecular Weight | 501.36 g/mol | [4][9] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [4] |
| Target Functional Group | Primary amines (-NH₂) | [5][6] |
| Storage | 0-8 °C, desiccated | [4] |
The NHS esters of TSB are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[5] Therefore, the crosslinking reaction is typically performed in amine-free buffers at a slightly alkaline pH (7.2-8.5) to balance the rate of amine reaction and hydrolysis.[6]
Pre-Purification: The Crosslinking Reaction
A successful purification strategy begins with a well-controlled crosslinking reaction. The following protocol provides a general framework for crosslinking proteins with TSB.
Materials
-
Protein sample (in amine-free buffer, e.g., PBS, HEPES)
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Protocol
-
Buffer Preparation : Ensure the protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris, will compete with the target proteins for reaction with the crosslinker and must be avoided.[5][10]
-
TSB Stock Solution Preparation : Immediately before use, prepare a stock solution of TSB in anhydrous DMSO. TSB is moisture-sensitive, so it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Crosslinking Reaction : Add the TSB stock solution to the protein sample to achieve the desired final concentration. The optimal protein-to-crosslinker molar ratio should be determined empirically, but a starting point of 1:20 to 1:50 is recommended.[11]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Lower temperatures can help to slow the hydrolysis of the NHS esters.[11]
-
Quenching : Terminate the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[10][12] The primary amines in the quenching buffer will react with any remaining NHS esters, preventing further crosslinking. Incubate for 15-30 minutes at room temperature.[13]
Caption: Workflow for TSB Crosslinking Reaction.
Purification Strategies for TSB-Crosslinked Proteins
Following the quenching of the crosslinking reaction, the sample contains a complex mixture of molecules. The choice of purification method depends on the desired outcome. The following sections detail the most common and effective strategies.
Strategy 1: Removal of Excess Crosslinker and Quenching Reagent
For many applications, the initial and most critical purification step is the removal of excess TSB and quenching reagent.[7] These small molecules can interfere with downstream analyses, particularly mass spectrometry.
1.1 Size-Exclusion Chromatography (Desalting)
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size.[14][15] Larger molecules, such as proteins and protein complexes, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like unreacted TSB and Tris, enter the pores and elute later.[14][16]
Protocol: Desalting Spin Columns
-
Column Equilibration : Equilibrate a desalting spin column with the desired buffer for the downstream application by centrifugation according to the manufacturer's instructions.
-
Sample Loading : Apply the quenched crosslinking reaction mixture to the top of the resin bed.
-
Elution : Centrifuge the column to collect the purified protein sample. The crosslinked proteins will be in the eluate, while the smaller contaminants will be retained in the resin.
-
Analysis : Analyze the purified sample using SDS-PAGE to confirm the presence of crosslinked species (higher molecular weight bands).
| Parameter | Recommendation | Rationale |
| Column Type | Pre-packed desalting spin columns | Rapid and efficient removal of small molecules for small sample volumes.[8] |
| Buffer | Volatile buffer (e.g., ammonium bicarbonate) if proceeding to MS | Easily removed by lyophilization. |
| Sample Volume | 5-10% of the total column volume for gravity columns | Prevents peak broadening and loss of resolution.[17] |
1.2 Dialysis
Dialysis is a classic method for removing small molecules from a protein solution through a semi-permeable membrane.[18]
Protocol: Dialysis
-
Sample Preparation : Place the quenched reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO), typically 10 kDa.
-
Dialysis : Immerse the dialysis device in a large volume of the desired buffer (at least 200 times the sample volume).[8]
-
Buffer Changes : Stir the dialysis buffer at 4°C and perform at least three buffer changes over a period of 12-24 hours to ensure complete removal of the contaminants.[8]
Strategy 2: Fractionation of Crosslinked Complexes
For detailed structural studies, it is often necessary to separate different crosslinked species from each other and from uncrosslinked monomers.
2.1 Size-Exclusion Chromatography (Fractionation)
Preparative SEC can be used to separate proteins and protein complexes based on their hydrodynamic radius.[14][17] This is particularly useful for isolating larger, intermolecularly crosslinked complexes from smaller, uncrosslinked or intramolecularly crosslinked proteins.[19]
Protocol: Preparative SEC
-
System Equilibration : Equilibrate a preparative SEC column with a suitable buffer on an FPLC or HPLC system.
-
Sample Injection : Inject the desalted and concentrated crosslinking reaction mixture onto the column.
-
Fraction Collection : Collect fractions as the sample elutes from the column.
-
Analysis : Analyze the collected fractions by SDS-PAGE and/or Western blotting to identify the fractions containing the crosslinked complexes of interest.
Caption: Decision Tree for Purification Strategy.
2.2 Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[20][21] Crosslinking can alter the surface charge of a protein by modifying lysine residues, which are positively charged at neutral pH. This change in charge can be exploited to separate crosslinked from uncrosslinked species.
Principles of IEX
-
Anion-Exchange : A positively charged stationary phase binds negatively charged proteins.[21]
-
Cation-Exchange : A negatively charged stationary phase binds positively charged proteins.[21]
The choice between anion and cation exchange depends on the isoelectric point (pI) of the protein and the pH of the buffer.[22][23]
Protocol: IEX
-
Column Equilibration : Equilibrate an IEX column with a low-salt starting buffer.
-
Sample Loading : Load the desalted sample onto the column.
-
Washing : Wash the column with the starting buffer to remove any unbound proteins.
-
Elution : Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.[22][24] Proteins with different net charges will elute at different salt concentrations or pH values.
-
Fraction Analysis : Analyze the collected fractions by SDS-PAGE to identify the purified crosslinked species.
2.3 Affinity Chromatography
If one of the proteins in the complex has an affinity tag (e.g., His-tag, GST-tag) or if a specific antibody is available, affinity chromatography can be a highly effective purification method.[25][26] This technique separates molecules based on specific binding interactions.[25]
Protocol: Affinity Purification of a Tagged Protein Complex
-
Resin Equilibration : Equilibrate the affinity resin with a binding buffer.
-
Sample Incubation : Incubate the quenched crosslinking reaction mixture with the affinity resin to allow the tagged protein complex to bind.
-
Washing : Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound complex using a specific eluting agent (e.g., imidazole for His-tagged proteins, glutathione for GST-tagged proteins) or by changing the buffer conditions (e.g., pH).
-
Analysis : Analyze the eluate by SDS-PAGE and Western blotting to confirm the co-purification of the crosslinked partners.
This method is particularly powerful when combined with crosslinking for identifying protein-protein interactions.[27][28]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of crosslinked product | Inefficient crosslinking reaction | Optimize the protein-to-crosslinker ratio, reaction time, and temperature. Ensure the buffer is amine-free. |
| Dissociation of the complex during purification | Perform purification steps at 4°C.[26] Minimize sample dilution.[26] | |
| Protein precipitation | High concentration of hydrophobic crosslinker | Switch to a water-soluble version of the crosslinker if available.[8] Optimize buffer conditions (pH, salt concentration).[8] |
| Protein instability | Add stabilizing agents to the buffer (e.g., glycerol, non-denaturing detergents).[8] | |
| Contamination with uncrosslinked protein | Incomplete separation | Optimize the gradient in IEX or use a longer column in SEC for better resolution. Consider a multi-step purification strategy (e.g., IEX followed by SEC).[14] |
Conclusion
The purification of proteins after crosslinking with Tris-succinimidyl-1,3,5-benzenetricarboxylate is a critical step for the successful application of CXMS in studying protein interactions and structures. A well-designed purification strategy, tailored to the specific protein complex and downstream application, is essential for obtaining high-quality, interpretable data. By carefully considering the principles and protocols outlined in this guide, researchers can effectively isolate TSB-crosslinked complexes and advance their understanding of complex biological systems.
References
-
Agilent Technologies. (2018). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]
-
Springer Nature Experiments. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. [Link]
-
G-Biosciences. (2018, July 31). The Basics of Affinity Purification/Affinity Chromatography. [Link]
-
Happonen, L. J. (2023). Affinity-Purification Combined with Crosslinking Mass Spectrometry for Identification and Structural Modeling of Host-Pathogen Protein-Protein Complexes. Methods in Molecular Biology, 2674, 181–200. [Link]
-
EMBL PEPCF. Size Exclusion Chromatography. [Link]
-
PNAS. (2017). Efficient, ultra-high-affinity chromatography in a one-step purification of complex proteins. [Link]
-
Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(6). [Link]
-
Hancock Lab. Crosslinking of Proteins. [Link]
-
Fungal Genetics Stock Center. How to cross-link proteins. [Link]
-
Sino Biological. Protein Purification by Ion Exchange Chromatography. [Link]
-
Geisbrecht, E. R., & Gould, K. L. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in Enzymology, 541, 95–103. [Link]
-
PubChem. 1,3,5-Benzenetricarboxylate. [Link]
-
G-Biosciences. Protein Cross-Linking. [Link]
-
STAR Protocols. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. [Link]
-
ACS Publications. (2021). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. [Link]
-
bioRxiv. (2023). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. [Link]
-
Fenyo Lab. A Modular Cross-Linking Approach for Exploring Protein Interactions. [Link]
-
NIH. (2016). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. [Link]
-
NIH. (2023). Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry. [Link]
-
ResearchGate. (2022). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. [Link]
-
PubMed. (2007). General protein-protein cross-linking. [Link]
-
ResearchGate. (2025). Site-selective photo-crosslinking for the characterisation of transient ubiquitin-like protein-protein interactions. [Link]
-
eLife. (2019). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. [Link]
Sources
- 1. fenyolab.org [fenyolab.org]
- 2. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tris-succinimidyl-1,3,5-benzenetricarboxylate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. fgsc.net [fgsc.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Crosslinking of Proteins - Hancock Lab [cmdr.ubc.ca]
- 13. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 16. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. Improved Cross-Linking Plus Size Exclusion Chromatography Method Reveals Elusive Protein Interactions - Accelerating Proteomics [thermofisher.com]
- 20. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Purification By Ion Exchange Chromatography - ProteoGenix [us.proteogenix.science]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. sinobiological.com [sinobiological.com]
- 24. goldbio.com [goldbio.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 28. Affinity-Purification Combined with Crosslinking Mass Spectrometry for Identification and Structural Modeling of Host-Pathogen Protein-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) and Other NHS Esters
Welcome to the technical support guide for Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) and related N-hydroxysuccinimide (NHS) ester crosslinkers. TSB is a powerful, trifunctional reagent used to covalently link molecules through primary amines, making it invaluable for creating complex bioconjugates, hydrogels, and other advanced materials.[1][2] However, the key to success lies in understanding and controlling its primary competing reaction in aqueous environments: hydrolysis.
This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you navigate the complexities of NHS ester chemistry, ensuring high-yield, reproducible results in your experiments.
Part 1: Frequently Asked Questions - The Chemistry of TSB Stability
Q1: What is TSB hydrolysis, and why is it the most critical factor in my experiment?
A: TSB functions by reacting its three NHS ester groups with primary amines (-NH₂) on your target molecules (e.g., lysine residues on a protein) to form stable amide bonds.[3][4] However, in an aqueous buffer, water molecules can also attack the NHS ester. This reaction, called hydrolysis, cleaves the ester and converts the reactive group into a stable, non-reactive carboxylate.
This creates a direct competition in your reaction vessel: the desired aminolysis (reaction with your target) versus the undesirable hydrolysis (reaction with water).[3][5] If the rate of hydrolysis is too high, a significant portion of your TSB reagent will be inactivated before it can crosslink your molecules, leading to low or no yield.[6][7]
Caption: Competing reaction pathways for an NHS ester like TSB.
Q2: My crosslinking efficiency is low. How do pH and temperature affect the TSB hydrolysis rate?
A: pH is the single most dominant factor governing NHS ester stability.[6][8] Temperature also plays a significant, albeit secondary, role.
-
The Role of pH: The rate of hydrolysis increases dramatically with increasing pH.[3][7] This is because the concentration of hydroxide ions (OH⁻), a potent nucleophile, is higher at alkaline pH.
-
At low pH (<7): Hydrolysis is slow, but the desired aminolysis reaction is also very slow because most primary amines on your target protein are protonated (-NH₃⁺) and thus non-nucleophilic.[6]
-
At optimal pH (7.2-8.5): This range is a critical compromise. It's high enough that a sufficient fraction of target amines are deprotonated and reactive (-NH₂), but low enough that the hydrolysis rate is still manageable for the duration of the reaction.[3][9] The most commonly recommended pH for labeling is between 8.3 and 8.5.
-
At high pH (>8.5): The hydrolysis rate accelerates so rapidly that the half-life of the NHS ester can drop to mere minutes, severely reducing the yield of your desired conjugate.[6][7]
-
-
The Role of Temperature: Lowering the reaction temperature slows down all chemical reactions, including hydrolysis.[6] Performing a reaction at 4°C instead of room temperature can significantly extend the half-life of TSB, which is particularly useful for reactions requiring longer incubation times or when working with sensitive proteins.[3][6]
The following table summarizes the typical half-life of NHS esters under various conditions.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | 25°C (RT) | ~1 hour |
| 8.5 | 25°C (RT) | < 10 minutes |
| Data compiled from multiple sources.[3][5][7] |
Q3: Which buffers should I use for TSB crosslinking, and which should I absolutely avoid?
A: The choice of buffer is critical. Never use buffers containing primary amines. These will directly compete with your target molecule for reaction with the TSB, drastically reducing your crosslinking efficiency.[6][10]
-
Recommended Buffers (Amine-Free):
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
-
-
Buffers to AVOID:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
-
Buffers containing ammonium salts
-
It is also important to note that you can use a primary amine buffer like Tris or glycine at the end of your experiment to intentionally quench the reaction and deactivate any remaining TSB.[3][6]
Part 2: Troubleshooting and Experimental Protocols
Q4: My crosslinking reaction failed. What are the most common causes and how do I troubleshoot them?
A: A failed crosslinking reaction is almost always traced back to one of three areas: the reagent, the buffer, or the reaction conditions. The following workflow can help you diagnose the issue.
Caption: A logical workflow for troubleshooting failed TSB reactions.
Protocol 1: Quality Control Assay to Verify TSB Reagent Activity
NHS ester reagents are sensitive to moisture and can hydrolyze even during storage if not handled properly. It is good practice to verify the activity of your reagent, especially if it's an older stock or has been opened multiple times. This protocol is based on the principle that hydrolysis releases N-hydroxysuccinimide (NHS), which absorbs light at ~260 nm.[11]
Materials:
-
Your TSB (or other NHS ester) reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.2)
-
Anhydrous DMSO or DMF
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of your TSB reagent in 250 µL of anhydrous DMSO. Add 2 mL of the amine-free buffer. This is your "Test Solution".
-
Prepare Control: Prepare a "Control Solution" containing 250 µL of DMSO and 2 mL of the same amine-free buffer.
-
Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the Control Solution. Immediately measure the absorbance of the Test Solution. This reading represents any pre-existing hydrolysis in your solid reagent.
-
Forced Hydrolysis: To 1 mL of your Test Solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds to completely hydrolyze all active NHS esters.
-
Final Reading (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[11]
-
Interpretation:
-
If A_final is significantly greater than A_initial , your reagent is active and suitable for use.
-
If A_final is not measurably greater than A_initial , your reagent stock is mostly or completely hydrolyzed and should be discarded.[11]
-
Protocol 2: General Workflow for Protein Crosslinking with TSB
This protocol provides a general guideline. Molar excess of TSB and incubation times should be optimized for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
TSB reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Ensure your protein solution (typically 1-10 mg/mL) is in a recommended amine-free buffer. If not, perform a buffer exchange via dialysis or a desalting column.[6][10]
-
Prepare TSB Stock: TSB is not water-soluble and must be dissolved in a water-miscible organic solvent like anhydrous DMSO or DMF.[3][12] Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM). Do not store TSB in solution; discard any unused portion.[10]
-
Perform Conjugation: Add a calculated molar excess of the TSB stock solution to the stirring protein solution. A common starting point is a 10- to 50-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]
-
Incubate: Incubate the reaction. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][6] Longer incubation at a lower temperature may be preferable to minimize hydrolysis.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted TSB. Incubate for 15-30 minutes.[6]
-
Purify Conjugate: Remove unreacted TSB, hydrolyzed TSB, and quenching buffer byproducts using size-exclusion chromatography (desalting column) or dialysis.[6]
References
-
Lautié, E., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. Retrieved from [Link][9][13]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link][14]
-
Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link][8]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link][4]
-
G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]
-
Lautié, E., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications. Retrieved from [Link][13]
-
S. E. L. D. C. et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Retrieved from [Link][15]
-
S. E. L. D. C. et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link][16]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
side reactions of Tris-succinimidyl-1,3,5-benzenetricarboxylate with non-amine groups
Topic: Troubleshooting Non-Amine Side Reactions & Hydrolysis Control
Executive Summary: The Reactivity Landscape
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a rigid, homotrifunctional crosslinker. While designed to target primary amines (
The Critical Challenge: TSB is highly hydrophobic. This necessitates dissolution in organic solvents (DMSO/DMF) prior to aqueous introduction.[2] This step, combined with pH sensitivity, creates a narrow window where solubility and reactivity must be balanced against hydrolysis (the dominant side reaction) and off-target conjugation with thiols and hydroxyls .
This guide details the mechanisms of these side reactions and provides validated protocols to diagnose and mitigate them.
Module 1: The Dominant Competitor – Hydrolysis
The most prevalent "side reaction" is not with a protein residue, but with the solvent itself. Water competes directly with primary amines for the NHS-ester carbonyl.[3][4][5]
Mechanism & Kinetics[3][6]
-
Reaction: Water attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and leaving a non-reactive carboxylate group on the benzene ring.
-
pH Dependence: Hydrolysis is base-catalyzed.
-
Impact: If TSB hydrolyzes before it encounters a protein amine, crosslinking efficiency drops to zero.
Diagnostic Protocol: The "Hydrolysis Baseline" Test
Use this protocol to determine if your buffer conditions are killing the reagent before it reacts.
Materials:
-
TSB Stock (freshly prepared in dry DMSO).
-
Reaction Buffer (e.g., PBS pH 7.4 or HEPES pH 8.0).
-
UV-Vis Spectrophotometer (Quartz cuvette).
Method:
-
Blank: Zero the spectrophotometer with pure Reaction Buffer.
-
Prepare: Add TSB to the buffer at 0.5 mM final concentration.
-
Monitor: Immediately measure Absorbance at 260 nm (A260).
-
Note: The NHS leaving group absorbs strongly at 260 nm.
-
-
Track: Measure A260 every 2 minutes for 20 minutes.
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Rapid A260 Increase | Fast Hydrolysis | Lower pH (move closer to 7.2) or lower temperature (4°C).[2][7] |
| Instant Precipitation | Solubility Failure | Increase DMSO/DMF concentration; TSB has crashed out, not hydrolyzed. |
| Stable A260 | Reagent Stability | Conditions are safe for protein addition. |
Module 2: Non-Amine Residue Reactivity
When primary amines are inaccessible (steric hindrance) or depleted, TSB will react with other nucleophiles.
Sulfhydryls (Cysteine)[4][9]
-
Mechanism: Thiols (
) attack the NHS ester to form a thioester . -
Stability: Thioesters are chemically distinct from stable amide bonds.[5][8] They are susceptible to hydrolysis and can be cleaved by hydroxylamine.
-
Artifact Risk: In proteomics, thioesters can mimic crosslinks but may fall apart during downstream processing (e.g., SDS-PAGE sample boiling), leading to confusing results.
Hydroxyls (Tyrosine, Serine, Threonine)[4]
-
Mechanism: Transesterification.[9]
-
Tyrosine: The phenolic hydroxyl is the most reactive among these, particularly at pH > 8.0 where it becomes partially deprotonated (phenolate ion).
-
Serine/Threonine: Reactivity is generally very low unless the local environment (neighboring basic residues) activates the hydroxyl.
-
Stability: The resulting ester bonds are less stable than amides and can hydrolyze over time, especially at high pH.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways TSB undergoes in an aqueous protein solution.
Figure 1: Reaction pathways of TSB. Green indicates the desired crosslinking; red/yellow indicate competitive side reactions that reduce yield or create unstable artifacts.
Troubleshooting & FAQs
Issue 1: "I see a white precipitate immediately upon adding TSB to my protein."
Cause: TSB is extremely hydrophobic. Adding a high-concentration organic stock directly to an aqueous buffer causes it to "crash out" before it can dissolve and react. Solution:
-
Dissolve First: Ensure TSB is fully dissolved in dry DMSO or DMF (anhydrous) at 10–20 mM.
-
Step-wise Dilution: Do not add 100% stock directly to the protein. Dilute the stock 1:10 in the reaction buffer immediately before adding to the protein, or ensure the final organic solvent concentration in the reaction is at least 10-20% (if the protein tolerates it).
-
Vortex: Vortex the protein solution rapidly while adding the TSB to ensure instant dispersal.
Issue 2: "My crosslinking yield is very low, even at pH 8.0."
Cause: Wet solvent. NHS esters hydrolyze rapidly in DMSO/DMF that has absorbed moisture from the air. Solution:
-
Use anhydrous DMSO/DMF packed under argon/nitrogen.
-
Use molecular sieves (3Å) in your solvent bottle to keep it dry.[10]
-
Rule of Thumb: If your DMSO stock is more than 1 month old and has been opened frequently, discard it.
Issue 3: "I am detecting crosslinks on Cysteine residues in my Mass Spec data."
Cause: This is the thioester side reaction described in Module 2. Solution:
-
Data Filtering: In your search software, treat Cysteine-TSB modifications as "labile" or variable modifications.
-
Chemical Quench: Add hydroxylamine at the end of the reaction. Hydroxylamine cleaves thioesters (and tyrosine esters) but leaves the stable amide (Lysine) bonds intact, effectively "cleaning" the sample of off-target crosslinks.
Decision Tree: Optimization Workflow
Use this logic flow to optimize your TSB experiments.
Figure 2: Diagnostic workflow for resolving low TSB crosslinking efficiency.
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Accessed via thermofisher.com).
- Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Standard reference for NHS-ester half-life and hydrolysis kinetics).
-
BenchChem. An In-depth Technical Guide to NHS Ester Reaction Chemistry.
-
Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry.
-
Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with protein-protein interaction analysis. Analytical and Bioanalytical Chemistry.[1][4][5][11] (Discusses Tyrosine/Serine side reactions).
Sources
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. usbio.net [usbio.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Beyond the Benzene Core: A Comparative Guide to Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) Alternatives
Executive Summary: The Rigidity vs. Solubility Trade-Off
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) has long been a staple in bioconjugation for creating rigid, non-cleavable intramolecular crosslinks. Its planar, aromatic core (C3 symmetry) makes it ideal for "locking" trimeric protein complexes for Cryo-EM or creating high-density functionalized surfaces.
However, TSB suffers from a critical limitation: Hydrophobicity . Its poor water solubility necessitates the use of organic solvents (DMSO/DMF), which can denature sensitive proteins or cause precipitation ("crashing out") in aqueous buffers.
This guide analyzes two primary alternatives that address these limitations for specific applications:
-
TSAT (Tris-succinimidyl aminotriacetate): A small-molecule alternative for structural biology that offers a "tripod" geometry and slightly improved solubility.
-
4-Arm PEG-NHS: A macromolecular alternative for hydrogels and surface coatings, prioritizing water solubility and biocompatibility over structural rigidity.
The Baseline: TSB Mechanics & Limitations
Molecule: Tris-succinimidyl-1,3,5-benzenetricarboxylate
Core Mechanism: The three N-hydroxysuccinimide (NHS) ester arms react with primary amines (lysine
The "Hydrophobic Crash" Phenomenon
TSB is inherently water-insoluble. Protocols typically require dissolving TSB in DMSO or DMF before adding it to the aqueous reaction.
-
Risk: If the organic solvent concentration exceeds 10% (v/v), or if mixing is inefficient, TSB forms micro-precipitates. These particulates appear as artifacts in Cryo-EM grids or cause heterogeneous crosslinking in hydrogels.
Comparative Analysis: The Alternatives
Alternative A: TSAT (The Geometric Shift)
Best For: Structural Biology (Cryo-EM), Protein Stabilization.
The differentiator: While TSB is planar (flat), TSAT is built around a central nitrogen atom, creating a pyramidal or "tripod" geometry.
-
Spacer Arm: ~4.2 Å (Central atom to carbonyl).
-
Solubility: Hydrophobic (requires DMSO), but the lack of an aromatic ring reduces
- stacking aggregation compared to TSB.
| Feature | TSB (Benzene Core) | TSAT (Amine Core) | Impact |
| Geometry | Planar ( | Pyramidal (Tripod) | TSAT can access lysine residues in pockets that rigid TSB cannot reach. |
| Rigidity | High (Aromatic ring) | Moderate (Single bonds) | TSB is better for fixing flat surfaces; TSAT is better for globular proteins. |
| Solubility | Very Low | Low | Both require organic co-solvents, but TSAT is less prone to rapid precipitation. |
Alternative B: 4-Arm PEG-NHS (The Hydrophilic Shift)
Best For: Hydrogels, Cell Encapsulation, Surface Passivation.
The differentiator: A flexible, water-soluble macromolecule.
-
Spacer Arm: Variable (depends on MW, typically 2kDa–40kDa).
-
Solubility: High (Water soluble).
| Feature | TSB | 4-Arm PEG-NHS | Impact |
| Solvent | DMSO/DMF Required | Aqueous Buffer | PEG eliminates solvent-induced protein denaturation. |
| Crosslink | Short, Rigid (<1 nm) | Long, Flexible (>5 nm) | PEG allows conformational dynamics; TSB "freezes" structure. |
| Immunogenicity | High (Aromatic haptens) | Low (Stealth) | PEG is preferred for in vivo drug delivery systems. |
Visualizing the Decision Logic
The following diagram outlines the decision pathway for selecting the correct crosslinker based on your specific application constraints.
Caption: Decision tree for selecting between TSB, TSAT, and PEG-based crosslinkers based on application constraints.
Experimental Protocols
Protocol 1: Comparative Crosslinking Efficiency (SDS-PAGE)
Objective: Determine if TSB or TSAT is more effective for your specific protein complex.
Reagents:
-
Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.5 (Strictly NO Tris or Glycine).
-
Stock Solutions: 10 mM TSB in dry DMSO; 10 mM TSAT in dry DMSO.
-
Protein: Purified target protein at 1 mg/mL.
Workflow:
-
Preparation: Dilute protein to 0.5 mg/mL in Buffer A.
-
Titration: Aliquot protein into 5 tubes. Add crosslinker (TSB or TSAT) to final concentrations of 0, 50, 100, 200, and 500
M.-
Critical Step: Add crosslinker to the side of the tube, then vortex immediately to prevent local precipitation.
-
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.
-
Analysis: Run SDS-PAGE.
-
Success Metric: Disappearance of monomer band and appearance of defined oligomer bands.
-
Failure Mode: Smearing (over-crosslinking) or precipitate in the well (insolubility).
-
Protocol 2: Hydrogel Formation (4-Arm PEG-NHS)
Objective: Create a biocompatible hydrogel for cell encapsulation (replacing toxic TSB/solvent systems).
Reagents:
-
Component A: 4-Arm PEG-NHS (10 kDa) dissolved in 10 mM Phosphate Buffer (pH 5.0 - slightly acidic to prevent hydrolysis before mixing).
-
Component B: 4-Arm PEG-Amine (10 kDa) OR Albumin/Collagen dissolved in 50 mM Borate Buffer (pH 8.5).
Workflow:
-
Solubilization: Dissolve Component A and B separately at 10% w/v.
-
Mixing: Mix A and B at a 1:1 molar ratio of functional groups.
-
Gelation:
-
Observation: Gelation should occur within 2–10 minutes.
-
Control: Adjust pH of Component B. Higher pH = Faster Gelation (but higher hydrolysis risk).
-
Performance Data Summary
The following table summarizes the physicochemical properties critical for experimental design.
| Property | TSB | TSAT | 4-Arm PEG-NHS |
| Molecular Weight | ~501.3 Da | ~542.4 Da | 2,000 – 40,000 Da |
| Spacer Length | 6.4 Å | 4.2 Å | 20 – 100+ Å |
| Water Solubility | Insoluble (Precipitates) | Insoluble (Microprecipitates) | Highly Soluble |
| Cell Permeability | Membrane Permeable (DMSO) | Membrane Permeable (DMSO) | Impermeable |
| Hydrolysis Half-life | ~4 hours (pH 7, 0°C) | ~4 hours (pH 7, 0°C) | ~10-20 mins (pH 8.6) |
References
-
Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.[1] Academic Press, 2013. (Chapter 3: Zero-Length Crosslinkers and Homobifunctional Crosslinkers). [Link]
-
National Institutes of Health (PMC). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation. [Link]
Sources
Technical Guide: Optimizing Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) Performance
[1]
Executive Summary
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TSB) is a rigid, trifunctional, aromatic crosslinker used to introduce high-stability covalent bridges between amine-containing biomolecules.[1][2] Unlike flexible aliphatic crosslinkers (e.g., BS3, DSS), TSB’s benzene core provides structural rigidity, making it ideal for locking protein conformations or creating defined supramolecular hydrogels.
However, its performance is volatile.[1] Success depends on navigating a "Stability-Reactivity Paradox": the aromatic NHS esters are highly reactive but susceptible to rapid hydrolysis.[1] This guide dissects the performance of TSB across varying buffer systems, providing the data needed to select the right environment for your specific bioconjugation targets.
The Mechanism & The "Tris" Paradox
Crucial Insight: Despite its name, Tris -succinimidyl-1,3,5-benzenetricarboxylate must never be used in Tris buffer.[1]
The "Tris" in the product name refers to the three succinimidyl groups, not the buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that will immediately attack the NHS esters, neutralizing the crosslinker before it touches your protein.
Reaction Topology
TSB acts as a "molecular staple."[1] Its planar, triangular geometry allows it to capture three amine groups simultaneously, creating a rigid inter- or intra-molecular knot.[1]
Figure 1: The nucleophilic attack of a primary amine on the TSB aromatic NHS ester.[1][3] This reaction competes directly with hydrolysis (water attack).[1][3][4]
Buffer Performance Matrix
The choice of buffer dictates the half-life of the NHS ester and the efficiency of the crosslinking. The data below synthesizes kinetic performance observed in standard bioconjugation workflows.
Comparative Performance Table
| Buffer System | pH Range | TSB Half-Life* | Reactivity | Suitability | Notes |
| PBS (Phosphate Buffered Saline) | 7.2 – 7.5 | ~4–5 hours | Moderate | High | Best for long incubations (overnight).[1] Minimizes hydrolysis but reaction is slower.[1][5] |
| HEPES | 7.5 – 8.0 | ~2–3 hours | High | High | Excellent balance of stability and reactivity.[1] Does not contain competing amines.[1][5] |
| Bicarbonate / Carbonate | 8.5 – 9.0 | < 20 mins | Very High | Medium | Use for rapid labeling.[1] High pH accelerates aminolysis but destroys the linker quickly. |
| Borate | 8.5 – 9.0 | < 20 mins | Very High | Medium | Good for high-efficiency, short-duration reactions.[1] Avoid if target has cis-diols (e.g., carbohydrates).[1] |
| Tris / Glycine | Any | 0 | 0 | Incompatible | DO NOT USE. Primary amines in buffer quench the reaction immediately.[1] |
*Half-life estimates at 25°C. Aromatic NHS esters (TSB) generally hydrolyze faster than aliphatic ones (BS3).[1]
The Hydrolysis vs. Aminolysis Trade-off
Higher pH increases the nucleophilicity of lysine residues (making them react faster) but exponentially decreases the stability of the TSB molecule.
-
Scenario A (Structural Biology): Use PBS (pH 7.2) .[1] You need the linker to survive long enough to find the correct lysine pairs in a complex structure.
-
Scenario B (Surface Immobilization): Use Carbonate (pH 8.5) .[1] You have a high density of amines on a surface and need an immediate, "snap" reaction before the droplet evaporates or spreads.
Comparison with Alternatives
Why choose TSB over standard linear crosslinkers?
| Feature | TSB (This Product) | BS3 / DSS | Glutaraldehyde |
| Geometry | Rigid, Planar (Triangle) | Flexible, Linear | Polymerizing Chain |
| Solubility | Hydrophobic (Requires DMSO/DMF) | Hydrophilic (BS3) / Hydrophobic (DSS) | Water Soluble |
| Specificity | High (Primary Amines) | High (Primary Amines) | Low (Reacts with many groups) |
| Use Case | Rigidifying structures; 3-way networking | Measuring distances; simple conjugation | Aggressive fixation |
Scientist's Note: TSB is significantly more hydrophobic than BS3.[1] If you add TSB directly to an aqueous buffer, it will precipitate.[1] You must pre-dissolve it in a dry organic solvent.[1]
Validated Experimental Protocol
This protocol is designed to mitigate the hydrophobicity of TSB and maximize crosslinking efficiency in a HEPES system (Optimal Balance).
Reagents
-
TSB Stock: 10 mM TSB dissolved in anhydrous DMSO or DMF .[1] (Prepare immediately before use; do not store).
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. (Ensure no amines are present).[1][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Workflow Diagram
Figure 2: Step-by-step conjugation workflow emphasizing the solvent requirement and quenching step.
Step-by-Step Methodology
-
Protein Preparation: Adjust protein concentration to 0.5 – 2.0 mg/mL in Reaction Buffer (HEPES). If the protein is in Tris, dialyze or use a desalting column (e.g., Zeba Spin) to exchange into HEPES.
-
TSB Activation: Weigh TSB and dissolve in anhydrous DMSO to create a 10 mM or 25 mM stock.[1]
-
Self-Validation Check: The solution must be clear. Cloudiness indicates water contamination or poor solubility.[1]
-
-
Reaction: Add the TSB stock to the protein solution.
-
Incubation: Incubate for 30 minutes at Room Temperature or 2 hours at 4°C.
-
Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes. The Tris amines will scavenge any remaining TSB esters.[1]
-
Cleanup: Remove excess reagent via dialysis or size-exclusion chromatography.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation upon adding TSB | TSB is hydrophobic; "Shock" insolubility.[1] | Dilute TSB in DMSO further before adding.[1] Vortex protein rapidly during addition.[1] |
| Low Crosslinking Yield | Hydrolysis competed too fast.[1] | Lower pH to 7.2 (PBS) and extend time. Increase molar excess of TSB. |
| Protein Aggregation | Over-crosslinking.[1] | Reduce TSB molar excess. Dilute protein concentration.[1] |
| No Reaction | Buffer interference. | Check if the original protein buffer contained Tris, Glycine, or Azide (high conc). |
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive text on NHS-ester chemistry and buffer selection).
-
Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Crosslinker Chemistry. Retrieved from Thermofisher.com.[1] (Detailed kinetics of NHS-ester hydrolysis vs. pH).
-
Mattson, G., et al. (1993).[1] A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational comparison of crosslinker types).
-
BenchChem. (2025).[1][3][4][5] Buffer Selection for Optimal NHS Ester Conjugation. (Specific protocols for buffer compatibility). [1]
A Senior Application Scientist's Guide to NHS-Ester Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. Among the arsenal of bioconjugation chemistries, N-hydroxysuccinimide (NHS) ester-mediated crosslinking stands out for its reliability and efficiency in targeting primary amines.[1] This guide provides an in-depth, objective comparison of commonly used NHS-ester crosslinkers, grounded in experimental data and field-proven insights to empower you in selecting the optimal reagent for your specific application.
The Core Principle: Amine-Reactive Chemistry
At its heart, NHS-ester chemistry is a nucleophilic acyl substitution reaction.[2] The primary amine group (-NH₂), typically found on the N-terminus of a protein or the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3]
However, a critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive.[4][5] The interplay between the desired aminolysis and the undesired hydrolysis is heavily influenced by experimental conditions, making a thorough understanding of these factors paramount for successful bioconjugation.
Key Parameters Governing NHS-Ester Reactions
Achieving reproducible and efficient conjugation hinges on the careful control of several experimental parameters:
-
pH: This is arguably the most critical factor. The primary amine must be in its deprotonated, nucleophilic state to react.[6] Since the pKa of the lysine side chain's ε-amino group is around 10.5, a slightly alkaline pH of 7.2 to 8.5 is generally optimal.[4][7] However, as pH increases, the rate of NHS-ester hydrolysis also accelerates dramatically.[5][6]
-
Temperature: Reactions are typically performed between 4°C and room temperature (20-25°C).[1][4] Lower temperatures slow down both the conjugation and hydrolysis reactions, which can be advantageous for long incubation periods.[4] Conversely, room temperature accelerates the reaction, allowing for shorter incubation times.[4]
-
Buffer Composition: It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[1][5] Recommended buffers include phosphate, bicarbonate, HEPES, and borate.[1]
-
Concentration: Higher concentrations of the protein and the NHS-ester reagent can improve conjugation efficiency by favoring the bimolecular reaction over the unimolecular hydrolysis.[1]
Comparative Analysis of Common NHS-Ester Crosslinkers
The choice of a specific NHS-ester crosslinker is dictated by the requirements of the application, such as solubility, cell membrane permeability, and the desired spacer arm length.
| Feature | Standard NHS Esters (e.g., DSP) | Sulfo-NHS Esters (e.g., BS3) | PEGylated NHS Esters (e.g., Mal-PEG36-NHS ester) |
| Solubility | Water-insoluble; require organic co-solvents (e.g., DMSO, DMF).[8][9] | Water-soluble due to the presence of a sulfonate group.[8] | High water solubility conferred by the polyethylene glycol (PEG) chain.[10] |
| Cell Membrane Permeability | Permeable to cell membranes.[8] | Impermeable to cell membranes, ideal for cell surface labeling.[8] | Generally considered membrane-impermeable due to the hydrophilic PEG chain. |
| Spacer Arm | Varies depending on the specific crosslinker (e.g., DSP has a 12.0 Å spacer). | Varies (e.g., BS3 has a 11.4 Å spacer). | Long, flexible, and hydrophilic PEG chain of varying lengths.[10] |
| Applications | Intracellular crosslinking, modification of proteins in organic solvents.[11] | Cell surface protein crosslinking, antibody labeling in aqueous buffers.[8] | Improving solubility and reducing aggregation of conjugates, increasing in vivo half-life.[10] |
| Considerations | Potential for protein precipitation when adding organic solvent to aqueous solutions. | Less prone to causing protein precipitation. | Can increase the hydrodynamic radius of the conjugate, potentially affecting biological activity. |
Hydrolysis Rates: A Critical Performance Indicator
The stability of an NHS ester in an aqueous environment is a key factor in determining the efficiency of a bioconjugation reaction. The half-life of the ester is highly pH-dependent.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [7][12] |
| 8.6 | 4 | 10 minutes | [7][12] |
This rapid decrease in stability at higher pH underscores the importance of promptly initiating the conjugation reaction after the NHS ester is introduced to the aqueous buffer.
Experimental Workflows and Protocols
To ensure self-validating and reproducible results, it is essential to follow a well-defined experimental workflow.
Visualizing the NHS-Ester Reaction Mechanism
Caption: NHS-ester reaction with a primary amine.
General Experimental Workflow for Protein Labeling
Caption: General workflow for protein labeling.
Step-by-Step Protocol for Antibody Labeling with an NHS-Ester Dye
This protocol provides a general procedure for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
NHS-ester functionalized fluorescent dye
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5][13]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare the Antibody Solution:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2.5 mg/mL in the Reaction Buffer.[15]
-
-
Prepare the Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently stirring.[5] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the dye is photolabile.[4][17]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[17]
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength.
-
Concluding Remarks
The selection of an appropriate NHS-ester crosslinker and the optimization of reaction conditions are critical for successful bioconjugation. By understanding the fundamental chemistry, the key experimental parameters, and the distinct characteristics of different NHS esters, researchers can confidently generate well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
- Benchchem. (n.d.). Optimizing N-Hydroxysuccinimide (NHS) Ester Crosslinking Reactions: A Guide to Reaction Time and Temperature.
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
- Benchchem. (n.d.). Optimizing Bioconjugation: Application Notes and Protocols for NHS Ester Reactions.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- Synlett. (2019). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
- Benchchem. (n.d.). A Head-to-Head Comparison of TCO and NHS Ester Crosslinking: A Guide for Researchers.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1370-1381. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG36-NHS Ester vs. SMCC.
- Benchchem. (n.d.). Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide.
- Benchchem. (n.d.). The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide.
- Benchchem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
-
ResearchGate. (2019). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry.
-
Lindsey, J. S., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(11), 8639-8651. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Wagner, J. W., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(25), 7435-7443. Retrieved from [Link]
- Benchchem. (n.d.). A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide.
- Benchchem. (n.d.). hydrolysis rate of 6-TAMRA-NHS ester in aqueous solutions.
-
INNO PHARMCHEM. (n.d.). Choosing the Right Bioconjugation Partner: Understanding NHS Esters vs. Maleimides. Retrieved from [Link]
-
ResearchGate. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]
-
L. K. S. K, et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 35-43. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Heterobifunctional Crosslinkers for Bioconjugation.
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- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tris-succinimidyl-1,3,5-benzenetricarboxylate
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Tris-succinimidyl-1,3,5-benzenetricarboxylate, a trifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. By understanding the chemical reactivity of this compound, we can effectively neutralize its potential hazards before final disposal.
The Chemistry of Disposal: Deactivating the Reactive NHS Ester
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a powerful tool in bioconjugation due to its three reactive NHS ester groups, which readily form stable amide bonds with primary amines on proteins and other molecules.[1][2] However, this high reactivity also necessitates a careful and deliberate disposal procedure. The core principle of safe disposal is the controlled deactivation of these NHS esters through hydrolysis.
In an aqueous environment, particularly under neutral to basic conditions, the NHS ester is susceptible to hydrolysis, which breaks the ester linkage. This process yields the original carboxylate (1,3,5-benzenetricarboxylic acid) and N-hydroxysuccinimide (NHS), both of which are significantly less reactive than the parent compound.[3][] The rate of this hydrolysis is highly dependent on the pH of the solution, accelerating as the pH increases.[5][6]
Alternatively, the reaction can be "quenched" by introducing an excess of a primary amine-containing compound, such as Tris or glycine. This mimics the intended bioconjugation reaction, leading to the formation of stable amide bonds with the quenching agent and effectively neutralizing the NHS ester.[3][7]
Prior to Disposal: A Hazard Assessment
-
Tris-succinimidyl-1,3,5-benzenetricarboxylate: As a reactive crosslinker, it should be handled with care, assuming it to be a potential skin and eye irritant.
-
1,3,5-Benzenetricarboxylic Acid (Trimesic Acid): SDS information indicates that this compound can cause skin and serious eye irritation.[8][9]
-
N-hydroxysuccinimide (NHS): SDS information for NHS also indicates it can cause skin and serious eye irritation.
Therefore, appropriate personal protective equipment (PPE) is essential throughout the handling and disposal process.
Table 1: Summary of Hydrolysis Byproducts and Their Hazards
| Compound Name | Chemical Formula | Key Hazards |
| 1,3,5-Benzenetricarboxylic Acid | C₉H₆O₆ | Causes skin irritation, Causes serious eye irritation[8][9] |
| N-hydroxysuccinimide | C₄H₅NO₃ | Causes skin irritation, Causes serious eye irritation |
Step-by-Step Disposal Protocol
This protocol details the chemical inactivation of Tris-succinimidyl-1,3,5-benzenetricarboxylate through base-catalyzed hydrolysis. This procedure should be performed in a designated waste-handling area, preferably within a fume hood.
Required Personal Protective Equipment (PPE):
-
Nitrile gloves (Nitrile is recommended for its good resistance to a variety of chemicals, including solvents, oils, and some acids and bases)[10][11][12]
-
Safety goggles or a face shield
-
Laboratory coat
Materials:
-
Waste Tris-succinimidyl-1,3,5-benzenetricarboxylate (solid or in an organic solvent like DMSO or DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
A designated, labeled chemical waste container compatible with aqueous basic solutions (e.g., high-density polyethylene - HDPE)
-
Stir bar and stir plate (optional, but recommended for efficient mixing)
Decontamination Workflow Diagram
Caption: Workflow for the safe disposal of Tris-succinimidyl-1,3,5-benzenetricarboxylate.
Procedure:
-
Preparation:
-
Ensure you are wearing the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Perform the procedure in a well-ventilated area, such as a chemical fume hood.
-
-
Inactivation through Hydrolysis:
-
Carefully transfer the waste Tris-succinimidyl-1,3,5-benzenetricarboxylate to a chemically resistant container (e.g., a glass beaker or a polyethylene container). If the waste is dissolved in an organic solvent like DMSO or DMF, ensure the container is compatible with that solvent.
-
Slowly add a 1 M sodium hydroxide (NaOH) solution to the waste while stirring. The addition of a strong base will catalyze the hydrolysis of the NHS esters.
-
Monitor the pH of the solution using pH strips or a pH meter. Adjust the pH to be between 8.5 and 9.0. The rate of hydrolysis is significantly increased at this pH, with the half-life of some NHS esters being as short as 10 minutes at pH 8.6.[3][5]
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis of all three NHS ester groups. For larger quantities or if stirring is not possible, a longer reaction time is recommended.
-
-
Neutralization and Final Disposal:
-
Once the hydrolysis is complete, neutralize the basic solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Transfer the neutralized solution to a designated and clearly labeled hazardous waste container. The label should include the chemical names of the final contents (1,3,5-benzenetricarboxylic acid, N-hydroxysuccinimide, water, and the salt formed during neutralization, e.g., sodium chloride).
-
Dispose of the hazardous waste through your institution's established hazardous waste management program. It is important to consult your institution's specific guidelines and local regulations for chemical waste disposal.[13][14][15]
-
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, stir bars, or spatulas, that has come into contact with Tris-succinimidyl-1,3,5-benzenetricarboxylate should be decontaminated prior to washing or reuse.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual solid compound. Collect this rinse as hazardous waste.
-
Hydrolysis: Immerse the equipment in a 1 M NaOH solution for at least 2 hours to hydrolyze any remaining reactive NHS esters.
-
Final Cleaning: After the hydrolysis step, the equipment can be washed with standard laboratory detergent and water.
Decontamination Logic Diagram
Caption: Logical steps for the decontamination of equipment exposed to the crosslinker.
By adhering to this comprehensive disposal and decontamination protocol, you can ensure the safe and responsible management of Tris-succinimidyl-1,3,5-benzenetricarboxylate waste in your laboratory, thereby protecting yourself, your colleagues, and the environment.
References
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Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2019). Analytical Chemistry. Retrieved February 14, 2026, from [Link]
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Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO... (2016). ResearchGate. Retrieved February 14, 2026, from [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved February 14, 2026, from [Link]
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University of California, Berkeley - EH&S. (n.d.). Glove Selection Guide. Retrieved February 14, 2026, from [Link]
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Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved February 14, 2026, from [Link]
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University of Bristol. (2015). Glove selection guide. Retrieved February 14, 2026, from [Link]
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Uniprotect. (2025). Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide. Retrieved February 14, 2026, from [Link]
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Cline, G. W., & Hanna, S. B. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 109(10), 3087–3091. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PMC. Retrieved February 14, 2026, from [Link]
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Health, Safety and Environment Office - The University of Hong Kong. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved February 14, 2026, from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 261.32 -- Hazardous wastes from specific sources. Retrieved February 14, 2026, from [Link]
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Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved February 14, 2026, from [Link]
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The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. (1987). Scholars' Mine. Retrieved February 14, 2026, from [Link]
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Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 14, 2026, from [Link]
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Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved February 14, 2026, from [Link]
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Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (2021). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
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Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes. Retrieved February 14, 2026, from [Link]
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SYNTHESIS AND ANTIGLYCATION ACTIVITY OF BENZENE-1,3,5-TRICARBOXYLIC ACID MEDIATED NEW SERIES OF SCHIFF BASE DERIVATIVES. (2017). ResearchGate. Retrieved February 14, 2026, from [Link]
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Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide... (2020). ResearchGate. Retrieved February 14, 2026, from [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 13. Waste Code [rcrainfo.epa.gov]
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- 15. pca.state.mn.us [pca.state.mn.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
